5-Iodo-2-methylanisole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKISKVALBFNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447337 | |
| Record name | 5-iodo-2-methyl anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220728-62-1 | |
| Record name | 5-iodo-2-methyl anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-2-methylanisole: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
5-Iodo-2-methylanisole, also known as 4-iodo-2-methoxytoluene, is a versatile substituted aromatic iodide that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features—a sterically accessible iodine atom, an electron-donating methoxy group, and a methyl group—confer a desirable balance of reactivity and stability, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of the iodo group provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and subsequent use in key transformations, and essential safety information for its handling.
I. Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉IO | [3] |
| Molecular Weight | 248.06 g/mol | [3] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 253-257 °C at 760 mmHg | [2] |
| 255.2 °C at 760 mmHg | [3] | |
| Density | 1.634 g/cm³ | [3] |
| Melting Point | Data not readily available | |
| Solubility | Favorable solubility in common organic solvents is expected.[2] | |
| CAS Number | 220728-62-1 | [2] |
| Synonyms | 4-Iodo-2-methoxy-1-methylbenzene, 4-Iodo-2-methoxytoluene | [2][3] |
II. Spectroscopic Analysis
Note: Publicly available, experimentally derived spectra for this compound are limited. The following analyses are based on predicted spectral data and comparison with analogous structures.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons. The aromatic region would likely display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methyl protons of the anisole and the tolyl group would appear as sharp singlets in the upfield region.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum would provide valuable information about the carbon skeleton. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly shifted downfield.
C. Predicted Infrared (IR) Spectrum
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the anisole ether linkage.
D. Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 248. A characteristic fragmentation pattern would likely involve the loss of a methyl group (M-15) and a methoxy group (M-31).
III. Synthesis and Reactivity
A. Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct iodination of 2-methylanisole. The methoxy and methyl groups are ortho-, para-directing, and the iodination is expected to occur at the sterically accessible para position to the methoxy group.
1. Iodination of 2-Methylanisole
This protocol utilizes iodine and an oxidizing agent to generate an electrophilic iodine species in situ.[4]
Experimental Protocol:
-
To a stirred solution of 2-methylanisole (1.0 eq) in a suitable solvent such as acetic acid, add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent (e.g., periodic acid, HIO₄).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via iodination.
B. Chemical Reactivity and Applications in Cross-Coupling Reactions
The C-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, making it a valuable substrate for constructing more complex molecular architectures.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the biaryl product.
Caption: Suzuki-Miyaura coupling experimental workflow.
2. Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[7]
-
To an oven-dried Schlenk tube under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture with stirring (typically 80-120 °C) until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
3. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[10][11]
Experimental Protocol: [12]
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Key cross-coupling reactions of this compound.
IV. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Hazard statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
V. Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its well-defined physical properties and predictable reactivity in a range of powerful cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile building block in the creation of novel and complex molecular structures.
VI. References
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (URL not available)
-
This compound - Chem-Impex. --INVALID-LINK--
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodofuran-2-amine - Benchchem. --INVALID-LINK--
-
2-Iodo-4-methylaniline | 29289-13-2 | Benchchem. --INVALID-LINK--
-
4-Iodo-2-methylanisole | CAS 75581-11-2 | SCBT. --INVALID-LINK--
-
5-Iodo-2-méthylanisole - Chem-Impex. --INVALID-LINK--
-
This compound | CAS 220728-62-1 | AMERICAN ELEMENTS ®. --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. --INVALID-LINK--
-
4-Iodo-2-methylanisole - Matrix Scientific. --INVALID-LINK--
-
The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6 - ResearchGate. --INVALID-LINK--
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL not available)
-
Copies of 1H, 13C, 19F NMR spectra. (URL not available)
-
Iodination of Methylated Anisoles - ElectronicsAndBooks. --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. --INVALID-LINK--
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. --INVALID-LINK--
-
mass spectra - fragmentation patterns - Chemguide. --INVALID-LINK--
-
Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF - ResearchGate. --INVALID-LINK--
-
Sonogashira coupling - Wikipedia. --INVALID-LINK--
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. --INVALID-LINK--
-
Sonogashira Coupling - Organic Chemistry Portal. --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. --INVALID-LINK--
-
Sonogashira Coupling - Chemistry LibreTexts. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. --INVALID-LINK--
-
Tables For Organic Structure Analysis. (URL not available)
-
Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - RSC Publishing. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. --INVALID-LINK--
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. --INVALID-LINK--
-
Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. --INVALID-LINK--
-
The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. --INVALID-LINK--
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. --INVALID-LINK--
-
Mass Spectrometry: Fragmentation. (URL not available)
-
CAS 578-58-5: 2-Methylanisole - CymitQuimica. --INVALID-LINK--
-
2-Methylanisole | C8H10O | CID 33637 - PubChem. --INVALID-LINK--
-
Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. --INVALID-LINK--
-
Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. --INVALID-LINK--
-
Table of Characteristic IR Absorptions. (URL not available)
-
How to Interpret an IR Spectrum and Identify the RIGHT Functional Group - YouTube. --INVALID-LINK--
-
database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. --INVALID-LINK--
-
A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents - Benchchem. --INVALID-LINK--
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. --INVALID-LINK--
-
Synthesis routes of 2-Methylanisole - Benchchem. --INVALID-LINK--
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. --INVALID-LINK--
-
solubility of 5-Iodofuran-2-amine in common organic solvents - Benchchem. --INVALID-LINK--
-
Solubility Profile of 4-Methylanisole-d3 in Common Organic Solvents: A Technical Guide - Benchchem. --INVALID-LINK--
-
2-Methylanisole - CAS Common Chemistry. --INVALID-LINK--
-
Synthesis of o-Methylanisole from o-Cresol: An In-depth Technical Guide - Benchchem. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Iodo-4-methylaniline | 29289-13-2 | Benchchem [benchchem.com]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Profile of 5-Iodo-2-methylanisole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Iodo-2-methylanisole (CAS No. 220728-62-1), a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry.[1][2] Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures, primarily 2-methylanisole, to present a robust predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering in-depth interpretations of its anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, standardized protocols for acquiring high-quality spectroscopic data are detailed to ensure experimental reproducibility and integrity.
Introduction: The Chemical Significance of this compound
This compound, also known as 4-iodo-2-methoxy-1-methylbenzene, is an organic compound featuring a benzene ring substituted with an iodine atom, a methyl group, and a methoxy group.[2][3] Its molecular formula is C₈H₉IO.[2][3] The presence of the iodine atom makes it a versatile intermediate for introducing the iodine moiety into more complex molecules, a strategy often employed in the development of pharmaceuticals and agrochemicals.[2] The unique electronic properties conferred by the substituents on the aromatic ring make a thorough spectroscopic characterization essential for its unambiguous identification and for monitoring its transformations in chemical reactions.
This guide is structured to provide a deep dive into the expected spectroscopic fingerprint of this compound. Each section will not only present the predicted data but will also elucidate the underlying chemical principles that govern the spectral features.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic data of 2-methylanisole and the well-established effects of an iodo-substituent on the chemical shifts and spectral patterns of aromatic compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 7.50 | d | 1H | H-6 | The iodine atom is strongly deshielding, causing a downfield shift for the adjacent proton. The coupling to H-4 will result in a doublet. |
| ~ 7.35 | dd | 1H | H-4 | This proton is ortho to the iodine and meta to the methyl group, experiencing deshielding from iodine. It will appear as a doublet of doublets due to coupling with H-6 and H-3. |
| ~ 6.65 | d | 1H | H-3 | This proton is ortho to the methoxy group, which is electron-donating and causes an upfield (shielding) effect.[4] It will appear as a doublet due to coupling with H-4. |
| ~ 3.80 | s | 3H | -OCH₃ | The methoxy protons are singlets and typically appear in this region. |
| ~ 2.20 | s | 3H | -CH₃ | The methyl protons are singlets and are expected in this region. |
Causality Behind Predictions: The introduction of an iodine atom at the 5-position of 2-methylanisole is expected to have a significant deshielding effect on the ortho protons (H-4 and H-6) due to its electronegativity and anisotropic effects. The methoxy group, being an electron-donating group, will shield the ortho proton (H-3).[4] The coupling patterns arise from the spin-spin interactions between adjacent protons on the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented below.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 157 | C-2 (C-OCH₃) | The carbon attached to the electron-donating methoxy group will be deshielded and appear downfield. |
| ~ 139 | C-6 | The carbon ortho to the iodine atom will be significantly deshielded. |
| ~ 138 | C-4 | The carbon ortho to the iodine atom will be deshielded. |
| ~ 129 | C-1 (C-CH₃) | The carbon attached to the methyl group. |
| ~ 112 | C-3 | The carbon ortho to the methoxy group will be shielded. |
| ~ 85 | C-5 (C-I) | The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect"). |
| ~ 55 | -OCH₃ | The methoxy carbon typically appears in this region. |
| ~ 16 | -CH₃ | The methyl carbon is expected in this upfield region. |
Expert Insights: The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the carbon atom directly bonded to the iodine (C-5). This is a well-documented phenomenon known as the "heavy atom effect." The other shifts are predicted based on the additive effects of the methyl and methoxy substituents, with the iodine atom's influence being most pronounced on the carbons ortho and para to it.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3000-2850 | C-H stretch | Aromatic and Aliphatic C-H |
| ~ 1600, 1480 | C=C stretch | Aromatic ring |
| ~ 1250 | C-O stretch | Aryl ether |
| ~ 1050 | C-O stretch | Aryl ether |
| ~ 880-800 | C-H bend | Out-of-plane bending for substituted benzene |
| ~ 600-500 | C-I stretch | Carbon-Iodine bond |
Trustworthiness of Predictions: The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule. The C-O stretching of the aryl ether and the C-I stretching vibration are particularly diagnostic. The substitution pattern on the benzene ring will influence the exact position of the C-H out-of-plane bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 248 | Molecular ion peak [M]⁺ |
| 233 | [M - CH₃]⁺ |
| 121 | [M - I]⁺ |
| 106 | [M - I - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Authoritative Grounding: The molecular ion peak at m/z 248 would be the most definitive evidence for the compound's identity, corresponding to its molecular weight.[2] The fragmentation pattern is predicted based on the likely cleavage of the weakest bonds. The loss of a methyl radical (15 Da) and an iodine radical (127 Da) are expected to be prominent fragmentation pathways.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the spectra.[2]
-
Solvent Selection: For NMR analysis, use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) and add a small amount of tetramethylsilane (TMS) as an internal standard.[5] For IR and MS, the neat liquid can typically be used.
Acquiring the Spectra
-
¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good signal dispersion.
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Alternatively, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Use a mass spectrometer with an electron ionization (EI) source for fragmentation analysis.
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any volatile impurities.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented. The provided protocols for data acquisition are designed to ensure high-quality, reproducible results. This document serves as a foundational resource for researchers working with this important chemical intermediate, facilitating its synthesis, identification, and application in further scientific endeavors.
References
5-Iodo-2-methylanisole CAS number 220728-62-1
An In-depth Technical Guide to 5-Iodo-2-methylanisole (CAS: 220728-62-1)
Introduction: Strategic Value in Synthesis
This compound, also known as 4-Iodo-2-methoxytoluene, is a versatile aromatic organic compound that has emerged as a pivotal building block in modern medicinal and materials chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: an electron-donating methoxy group, a moderately activating methyl group, and a reactive iodo group on a benzene scaffold. This configuration renders the molecule an excellent substrate for a variety of cross-coupling reactions, enabling the facile introduction of complex molecular fragments. The iodine atom, in particular, serves as a highly effective leaving group in palladium-catalyzed transformations, making it a cornerstone intermediate for constructing carbon-carbon and carbon-nitrogen bonds—fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Handling Properties
A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring both safety and reproducibility. This compound is a yellow liquid under ambient conditions, with solubility in common organic solvents.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220728-62-1 | [1][2][3][4] |
| Molecular Formula | C₈H₉IO | [1][2][5] |
| Molecular Weight | 248.06 g/mol | [1][2][5] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 253-257 °C | [1] |
| Purity | ≥ 98% (by GC) | [1] |
| MDL Number | MFCD06797971 | [1][2][3] |
| PubChem ID | 10890246 | [1][2] |
| Synonyms | 4-Iodo-2-methoxytoluene, 4-Iodo-2-methoxy-1-methylbenzene | [1] |
Safety & Handling
Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 0-8 °C.[1] Keep away from heat, sparks, and open flames.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists and prevent contact with skin and eyes.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Synthesis Pathway: Electrophilic Iodination
This compound is typically synthesized via the electrophilic aromatic substitution of its precursor, 2-methylanisole (o-methylanisole).[8][9] The methoxy group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (iodine) is predominantly directed to the para position relative to the powerful methoxy director, yielding the desired 5-iodo product.
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the iodination of activated arenes.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.0 eq.) and a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: In a separate container, prepare a solution or slurry of the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq.), or molecular iodine (I₂) (1.1 eq.) with an activating agent like silver nitrate.
-
Reaction: Cool the flask containing 2-methylanisole in an ice bath. Slowly add the iodinating agent mixture to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: If necessary, dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
Core Reactivity: A Gateway to Molecular Complexity
The iodine substituent makes this compound an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecules from simpler, readily available fragments.[10][11]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[12] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide, like this compound, in the presence of a palladium catalyst and a base.[12][13] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality in Protocol Design:
-
Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is often more robust and versatile.[14]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, increasing overall efficiency.[14]
-
Base: A base like K₃PO₄ or Cs₂CO₃ is essential. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[14][15]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water can play a beneficial role in dissolving the base and facilitating the formation of the reactive boronate species.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To a dry Schlenk flask equipped with a stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (e.g., SPhos; 4-10 mol%), and the base (e.g., K₃PO₄; 2.5 eq.).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to thoroughly remove oxygen, which can deactivate the catalyst.[14]
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[16][17] This reaction allows for the coupling of aryl halides, such as this compound, with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[18][19] It has largely replaced harsher, classical methods due to its superior functional group tolerance and broader substrate scope.[16]
Causality in Protocol Design:
-
Catalyst/Ligand System: The choice of ligand is critical and substrate-dependent. Bidentate ligands or highly sterically hindered monodentate ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[16]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.[18] The base serves to deprotonate the amine nucleophile, forming the active amide species that coordinates to the palladium center.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for success.[18]
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃; 1-3 mol%), the appropriate phosphine ligand (e.g., Xantphos; 2-6 mol%), and the strong base (e.g., NaOtBu; 1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.), followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Spectroscopic Characterization Profile (Predicted)
While a publicly available, assigned spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent parts: 2-methylanisole and the electronic effects of the iodine substituent.[20]
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.3 ppm.
-
Aromatic Protons: Three protons will be present in the aromatic region (δ 6.5-8.0 ppm). The iodine atom is strongly deshielding. The proton ortho to the iodine (at C6) will be the most downfield, likely appearing as a doublet. The proton ortho to the methoxy group (at C3) will be the most upfield, likely as a doublet. The proton between the methyl and iodo groups (at C4) will appear as a doublet of doublets.
-
-
¹³C NMR:
-
Methoxy Carbon (-OCH₃): Expected around δ 55-56 ppm.
-
Methyl Carbon (-CH₃): Expected around δ 16-20 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C5) will be significantly shifted upfield to ~δ 85-95 ppm, a characteristic feature of iodoarenes. The carbon bearing the methoxy group (C2) will be the most downfield (δ ~158-160 ppm). The remaining four carbons will appear in the typical aromatic region (δ ~110-140 ppm).
-
Conclusion
This compound (CAS: 220728-62-1) is more than a simple chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. By understanding the principles behind its synthesis and application—from the choice of catalyst in a Suzuki coupling to the necessity of an inert atmosphere in a Buchwald-Hartwig amination—researchers can fully leverage its potential to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. 220728-62-1|this compound|BLD Pharm [bldpharm.com]
- 4. 220728-62-1 | MFCD06797971 | this compound [aaronchem.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]
- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]
Synthesis of 5-Iodo-2-methylanisole
An In-Depth Technical Guide to the
Abstract
5-Iodo-2-methylanisole, also known as 4-iodo-2-methoxytoluene, is a pivotal halogenated aromatic intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the presence of an iodine atom, which serves as a versatile functional handle for various cross-coupling reactions, and the specific substitution pattern on the anisole core. This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most viable synthetic pathways: direct electrophilic iodination and the regioselective Sandmeyer reaction.
Chapter 1: Strategic Analysis of Synthetic Pathways
The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving precise regiochemical control. The starting material, 2-methylanisole, possesses two activating groups—a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃).
-
The methoxy group is a powerful ortho, para-director.
-
The methyl group is also an ortho, para-director.
The desired product requires iodination at the C-5 position, which is para to the methyl group but meta to the more influential methoxy group. This electronic mismatch makes direct iodination non-trivial, as electronic effects would favor substitution at the C-4 and C-6 positions. Consequently, synthetic strategy must either overcome these electronic preferences or circumvent them entirely.
This guide will explore two primary strategies that address this challenge:
-
Pathway I: Direct Electrophilic Aromatic Iodination. This approach attempts to force the iodination at the desired position, potentially through steric control or specialized reagent systems. It offers the most direct, one-step route but risks the formation of isomeric byproducts.
-
Pathway II: The Sandmeyer Reaction. This multi-step approach offers unambiguous regiochemical control by building the desired substitution pattern from a precursor, 5-amino-2-methylanisole. While longer, it guarantees the correct isomer.
A third potential route, the Williamson Ether Synthesis from 3-iodo-6-methylphenol, will also be briefly considered as a viable alternative if the starting iodophenol is readily accessible.[1][2]
Chapter 2: Pathway I - Electrophilic Aromatic Iodination of 2-Methylanisole
Mechanistic Principles
Electrophilic aromatic iodination is generally more challenging than chlorination or bromination because iodine is the least reactive halogen.[3] The reaction requires an activating agent or oxidant to generate a more potent electrophilic iodine species (e.g., I⁺). Common systems involve molecular iodine (I₂) in the presence of an oxidizing agent like periodic acid (H₅IO₆), iodic acid (HIO₃), or nitric acid.[4][5][6]
The key challenge, regioselectivity, is governed by a combination of electronic and steric factors. While the methoxy group strongly directs para (C-4), this position is sterically hindered by the adjacent methyl group. The C-5 position, while electronically less favored (meta to -OCH₃), is sterically more accessible and is para to the methyl group. This interplay can, under specific conditions, lead to the formation of the desired 5-iodo isomer. However, studies on the iodination of methylated anisoles have shown that complex product mixtures and side reactions, such as iododemethylation, can occur.[4]
Recommended Reagent System: Iodine and Periodic Acid
The use of iodine in combination with periodic acid in an acetic acid solvent system is a well-established method for the iodination of activated aromatic rings. Periodic acid serves to oxidize I₂ to the electrophilic species and to consume the iodide (I⁻) byproduct, preventing the reverse reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of activated arenes.[4]
Materials:
-
2-Methylanisole (1.0 eq)
-
Iodine (I₂) (0.9 eq)
-
Periodic acid dihydrate (H₅IO₆) (0.4 eq)
-
Glacial Acetic Acid
-
Sulfuric Acid (catalytic amount)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylanisole (1.0 eq), iodine (0.9 eq), and periodic acid dihydrate (0.4 eq) in a mixture of glacial acetic acid (approx. 4 mL per mmol of anisole) and a catalytic amount of sulfuric acid.
-
Reaction Execution: Heat the mixture to 80-85°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Quenching: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution (to neutralize acids), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an oil containing a mixture of isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.
Experimental Workflow Diagram
Caption: Workflow for Direct Iodination of 2-Methylanisole.
Chapter 3: Pathway II - The Sandmeyer Reaction Approach
This pathway offers unparalleled regioselectivity by constructing the target molecule from an amine precursor where the substitution pattern is already defined. The synthesis begins with the nitration of 2-methylanisole, followed by reduction to the amine, and finally the Sandmeyer reaction.
Mechanistic Principles
The Sandmeyer reaction converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[7]
-
Diazotization: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C), to form a relatively unstable aryl diazonium salt (Ar-N₂⁺).
-
Substitution: The diazonium salt is then treated with a solution of potassium iodide (KI). Unlike the Sandmeyer reactions for chlorides and bromides, the introduction of iodide does not require a copper(I) catalyst. The iodide ion is a strong enough nucleophile to displace the diazonium group (which is released as N₂ gas), forming the aryl iodide.
Detailed Experimental Protocols
Part A: Synthesis of 4-Nitro-2-methylanisole
This protocol is based on established procedures for the nitration of activated arenes.[8][9]
-
Setup: Cool a mixture of acetic anhydride and glacial acetic acid (1:1 v/v) in a three-necked flask to 0°C.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) to the cooled acetic acid mixture. To this nitrating mixture, add 2-methylanisole (1.0 eq) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate to yield the crude 4-nitro-2-methylanisole, which can be purified by recrystallization or chromatography.
Part B: Synthesis of 5-Amino-2-methylanisole (4-Amino-2-methoxytoluene)
-
Setup: In a round-bottom flask, dissolve the 4-nitro-2-methylanisole (1.0 eq) from Part A in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) and heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction, make it strongly basic with a concentrated NaOH solution, and extract the product with ethyl acetate. Wash the organic layers with brine, dry over MgSO₄, and concentrate to yield 5-amino-2-methylanisole.
Part C: Sandmeyer Iodination of 5-Amino-2-methylanisole
-
Diazotization: Suspend 5-amino-2-methylanisole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C. To this suspension, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes in the ice bath.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.
-
Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up & Purification: Cool the mixture and extract with diethyl ether. Wash the organic layer with sodium thiosulfate solution, water, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography or distillation under reduced pressure to yield pure this compound.
Sandmeyer Synthesis Workflow Diagram
Caption: Multi-step workflow for the Sandmeyer synthesis route.
Chapter 4: Comparative Analysis and Optimization
The choice between direct iodination and the Sandmeyer reaction depends on the specific requirements of the synthesis, such as scale, purity requirements, and available starting materials.
| Parameter | Pathway I: Direct Iodination | Pathway II: Sandmeyer Reaction |
| Regioselectivity | Moderate to Low; risk of isomers | Excellent; unambiguous product |
| Number of Steps | 1 | 3 |
| Overall Yield | Variable (often <50% for desired isomer) | Good to High (typically >60% over 3 steps) |
| Purification | Challenging (isomer separation) | Straightforward |
| Scalability | Potentially difficult due to purification | More robust and predictable for scale-up |
| Safety | Uses strong oxidants and acids | Uses toxic tin salts (for reduction) and requires careful temperature control for unstable diazonium salts |
| Cost-Effectiveness | Fewer steps but potentially lower yield and higher purification cost | More steps and reagents, but higher yield and purity can offset costs |
Troubleshooting Insights:
-
Direct Iodination: If yields are low or a complex mixture is obtained, consider alternative iodinating systems like N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, which can offer milder conditions and different selectivity.[10]
-
Sandmeyer Reaction: The most critical step is the diazotization. The temperature must be strictly maintained between 0-5°C to prevent the premature decomposition of the diazonium salt, which can lead to phenol byproducts and lower yields.
Conclusion
For laboratory-scale synthesis where product purity and unambiguous structural assignment are paramount, the Sandmeyer reaction (Pathway II) is the superior and recommended method for preparing this compound. Its multi-step nature is a justifiable trade-off for the excellent regiochemical control it provides, leading to a cleaner product and simplifying purification.
The direct electrophilic iodination (Pathway I) , while appealing for its atom economy and single-step approach, is hampered by significant regioselectivity challenges. It is best suited for exploratory studies or situations where a mixture of isomers is acceptable or can be efficiently separated. Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the project's specific goals regarding yield, purity, scale, and available resources.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid | CoLab [colab.ws]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Topic: Starting Materials for 5-Iodo-2-methylanisole Synthesis
An In-Depth Technical Guide
Executive Summary
5-Iodo-2-methylanisole is a pivotal molecular building block in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the presence of an iodine substituent, which serves as a versatile handle for a multitude of cross-coupling reactions, and the specific substitution pattern on the aromatic ring. This guide provides an in-depth analysis of the primary and alternative starting materials for the synthesis of this compound. We will dissect the strategic considerations behind precursor selection, focusing on the core chemistry of electrophilic aromatic substitution, regioselectivity, and process efficiency. The primary route, originating from the commercially available and economically viable 2-methylanisole, is examined in detail, alongside alternative multi-step pathways that offer distinct advantages in specific synthetic contexts. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthetic landscape for this important intermediate.
The Premier Synthetic Strategy: Direct Iodination of 2-Methylanisole
The most direct and industrially favored approach to this compound is the electrophilic aromatic iodination of 2-methylanisole. This strategy is predicated on the accessibility and low cost of the starting material and the efficiency of a single-step transformation.
Primary Starting Material: 2-Methylanisole
2-Methylanisole, also known as o-cresyl methyl ether or 2-methoxytoluene, is the logical and most common precursor for this synthesis.[3][4] Its widespread availability from major chemical suppliers makes it an attractive starting point for both laboratory-scale and industrial-scale production.[5][6][7]
Table 1: Physicochemical Properties of 2-Methylanisole
| Property | Value | Reference(s) |
| CAS Number | 578-58-5 | [3][4][7] |
| Molecular Formula | C₈H₁₀O | [3][8] |
| Molecular Weight | 122.16 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 170-172 °C | [5] |
| IUPAC Name | 1-methoxy-2-methylbenzene | [3][7] |
| Solubility | Soluble in organic solvents; low solubility in water | [5] |
The Core Chemistry: Controlling Regioselectivity
The success of this synthesis hinges on controlling the regioselectivity of the iodination reaction. The 2-methylanisole ring possesses two activating, ortho-, para-directing groups: the potent methoxy (-OCH₃) group and the weaker methyl (-CH₃) group.
-
Methoxy Group (-OCH₃): As a strong activating group, it powerfully directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).
-
Methyl Group (-CH₃): As a weaker activating group, it directs to its own ortho and para positions (positions 3 and 6).
The directing effects are synergistic at position 3, but the para position (5) relative to the dominant methoxy group is sterically unhindered and electronically favored. Therefore, the major product of electrophilic iodination is overwhelmingly the desired this compound.
Comparative Analysis of Iodination Methodologies
Several reagents can achieve the electrophilic iodination of activated aromatic rings. The choice of reagent is critical and depends on factors such as reactivity, selectivity, cost, and safety.[9]
Table 2: Comparison of Common Iodination Reagents
| Method | Reagent System | Mechanism | Advantages | Disadvantages | Reference(s) |
| A | N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Acid catalyst activates NIS to generate a potent electrophilic iodine species. | Mild conditions, high yields, easy to handle solid reagent. | Can be expensive for large-scale synthesis. | [10][11] |
| B | Iodine (I₂) / Silver(I) Salts (e.g., Ag₂SO₄) | Silver salt acts as a Lewis acid, polarizing I₂ to generate a sulfonyl hypoiodite or other "I⁺" equivalent. | High regioselectivity, effective for moderately activated rings. | Stoichiometric use of expensive silver salts, formation of solid byproducts. | [9][12] |
| C | Iodine Monochloride (ICl) | ICl is inherently polarized (δ⁺I-Clδ⁻) and acts as a direct source of electrophilic iodine. | Highly reactive, cost-effective, avoids formation of HI byproduct. | Volatile and corrosive liquid, can sometimes lead to chlorination byproducts. | [9][13] |
Protocol: Synthesis via NIS and Trifluoroacetic Acid
This protocol provides a reliable method for the laboratory-scale synthesis of this compound, adapted from established procedures for the iodination of activated arenes.[10]
Materials:
-
2-Methylanisole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Trifluoroacetic Acid (TFA) (0.1 eq, catalyst)
-
Acetonitrile (CH₃CN) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methylanisole and acetonitrile. Stir the solution at room temperature.
-
Reagent Addition: Add N-Iodosuccinimide to the solution, followed by the catalytic amount of trifluoroacetic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Potential Side Reactions
While the desired product is major, awareness of potential side reactions is crucial for optimizing yield and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. virtual.nmiu.org [virtual.nmiu.org]
- 3. 2-Methylanisole, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 2-methylanisole (578-58-5) | Industrial Chemicals Manufacture [chemicalbull.com]
- 6. echemi.com [echemi.com]
- 7. 2-Methylanisole, 99% | Fisher Scientific [fishersci.ca]
- 8. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. open.library.ubc.ca [open.library.ubc.ca]
An In-depth Technical Guide to 5-Iodo-2-methylanisole: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Iodinated Aromatics
5-Iodo-2-methylanisole, systematically named 4-iodo-2-methoxy-1-methylbenzene according to IUPAC nomenclature, is a key aromatic building block in modern organic synthesis.[1] Its strategic importance lies in the presence of an iodine substituent on the benzene ring, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel pharmaceutical agents. The methoxy and methyl groups on the aromatic ring also influence its reactivity and provide additional points for molecular recognition in biological systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory and in scale-up processes. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-iodo-2-methoxy-1-methylbenzene | [1] |
| Synonyms | This compound, 4-Iodo-2-methoxytoluene | [2] |
| CAS Number | 220728-62-1 | |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| Appearance | Yellow liquid | |
| Boiling Point | 255.2 °C at 760 mmHg | |
| Density | 1.634 g/cm³ | |
| Flash Point | 108.2 °C |
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the direct electrophilic iodination of the readily available starting material, 2-methylanisole (also known as o-cresol methyl ether). The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution, primarily at the para position to the strongly activating methoxy group, due to steric hindrance at the ortho positions.
A well-established and reliable method for this transformation involves the use of molecular iodine in the presence of an oxidizing agent, such as periodic acid or iodic acid.[3] These oxidizing agents regenerate the electrophilic iodine species in situ, leading to high conversion and minimizing the formation of byproducts.
Experimental Protocol: Iodination of 2-Methylanisole
This protocol is adapted from established methods for the iodination of activated aromatic compounds.[3]
Materials:
-
2-Methylanisole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or Iodic acid (HIO₃)
-
Sulfuric acid (concentrated)
-
Aqueous acetic acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylanisole (1.0 equivalent) in aqueous acetic acid.
-
Reagent Addition: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) or iodic acid (0.4 equivalents). Cautiously add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 4-iodo-2-methoxy-1-methylbenzene.
Core Application in Drug Development: The Suzuki-Miyaura Coupling
The primary utility of this compound in drug discovery and development lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction allows for the formation of a carbon-carbon bond between the iodinated aromatic ring and a wide variety of organoboron reagents (boronic acids or boronic esters). The resulting biaryl or aryl-heteroaryl structures are privileged motifs in a vast number of approved drugs and clinical candidates.[4][6]
The C-I bond is the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions compared to the corresponding bromides or chlorides. This is particularly advantageous when working with sensitive functional groups on other parts of the molecule.
Logical Workflow for a Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules
While a specific, named pharmaceutical derived directly from this compound is not prominently featured in publicly available literature, its structural motif is present in numerous bioactive compounds. For instance, the 2-methoxy-4-substituted-toluene core is a key feature in various natural products and synthetic molecules with potential therapeutic applications. The Suzuki-Miyaura coupling of this compound with various boronic acids provides a direct route to a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the pursuit of novel therapeutic agents.
References
- 1. 4-Iodo-1-methoxy-2-methylbenzene | C8H9IO | CID 3854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 5-Iodo-2-methylanisole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of 5-iodo-2-methylanisole. While primarily recognized as a versatile chemical intermediate in organic and medicinal chemistry, its structural features suggest the potential for unexplored pharmacological effects.[1][2] This document outlines a structured, hypothesis-driven approach to systematically evaluate its cytotoxic, enzyme-inhibiting, and receptor-binding properties.
Introduction to this compound: Beyond a Synthetic Intermediate
This compound, also known as 4-iodo-2-methoxy-1-methylbenzene, is an aromatic organic compound with the chemical formula C₈H₉IO.[3] Its structure, featuring a benzene ring substituted with iodine, a methyl group, and a methoxy group, makes it a valuable building block in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[1] The presence of an iodine atom enhances its reactivity, a characteristic leveraged in various synthetic applications.[1][2]
While its utility in synthesis is well-documented, the inherent biological activity of this compound remains largely unexplored. The structural motifs present in the molecule, such as the anisole group found in various biologically active compounds and the presence of a halogen, warrant a thorough investigation into its potential pharmacological profile.[4][5] This guide proposes a systematic workflow to uncover and characterize these potential activities.
Strategic Approach to Unveiling Biological Potential
Given the limited direct data on this compound's biological effects, a tiered screening approach is recommended. This strategy begins with broad cytotoxicity screening to establish a therapeutic window, followed by targeted investigations into enzyme inhibition and receptor binding, informed by the activities of structurally related molecules.
Caption: A tiered approach for investigating the biological activity of this compound.
Foundational Analysis: Cytotoxicity Screening
The initial step in evaluating any novel compound is to determine its effect on cell viability.[6][7] This provides crucial information regarding its potential as a therapeutic agent or its inherent toxicity. A panel of cell lines, representing different cancer types and normal tissues, should be employed to identify any selective cytotoxicity.
Recommended Cell Lines
| Cell Line | Tissue of Origin | Rationale |
| A549 | Lung Carcinoma | Common model for anti-cancer drug screening. |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | To assess potential hepatotoxicity. |
| HEK293 | Human Embryonic Kidney | Represents a non-cancerous cell line for general toxicity. |
| BJ | Human Foreskin Fibroblast | Normal cell line to assess specificity for cancer cells. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7]
Materials:
-
This compound (solubilized in DMSO)
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-only (DMSO) controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Exploration: Enzyme Inhibition and Receptor Binding
Based on the cytotoxicity profile and the chemical structure of this compound, targeted assays can be designed to explore its mechanism of action. The anisole moiety is present in compounds known to interact with various enzymes, and the overall structure may have affinity for specific receptors.
Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[8] An enzyme inhibition assay can determine if this compound can reduce or block the activity of an enzyme.[8][9]
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Potential Target Enzymes:
-
Cyclooxygenases (COX-1 and COX-2): Given that derivatives of similar structures have shown anti-inflammatory potential.
-
Lipoxygenases (e.g., 5-LOX): Also involved in inflammatory pathways.
-
Tyrosine Kinases: A broad class of enzymes often targeted in cancer therapy.
Experimental Protocol: General Enzyme Inhibition Assay [9][10]
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer
-
Cofactors (if required by the enzyme)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound. Incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Receptor Binding Assays
Receptor binding assays are used to measure the affinity of a ligand for a particular receptor.[11][12] Radioligand binding assays are a common and sensitive method for this purpose.[13][14]
Potential Target Receptors:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in numerous physiological processes.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
-
Ion Channels: The presence of the lipophilic aromatic ring and halogen may confer affinity for certain ion channel subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay [13][15]
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibition constant).
Pharmacokinetic Considerations
The presence of iodine in this compound has implications for its pharmacokinetic properties. Iodinated compounds are often used as contrast agents in medical imaging due to their high atomic number.[16][17] While generally considered safe, the metabolic fate of such compounds should be considered.[16][17] The metabolism of iodine-containing organic molecules can vary, and it is possible for iodine to be released into the circulation.[18]
Conclusion and Future Directions
This compound represents a chemical entity with untapped biological potential. The systematic approach outlined in this guide, progressing from broad cytotoxicity screening to specific mechanistic assays, provides a robust framework for its evaluation. Positive findings in any of these assays would warrant further investigation, including more complex cellular assays, in vivo studies in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity. The exploration of such readily available chemical intermediates could be a fruitful avenue for the discovery of novel therapeutic leads.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. In vivo studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of differanisole A on some tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. kosheeka.com [kosheeka.com]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.bau.edu.tr [research.bau.edu.tr]
- 18. refp.cohlife.org [refp.cohlife.org]
Reactivity of the carbon-iodine bond in 5-Iodo-2-methylanisole
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-2-methylanisole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile aromatic building block whose synthetic utility is dominated by the reactivity of its carbon-iodine (C-I) bond. This guide provides a comprehensive analysis of the C-I bond's reactivity, focusing on its application in key organic transformations. We will explore the mechanistic underpinnings and practical execution of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the inherent limitations of nucleophilic aromatic substitution. This document serves as a technical resource, blending theoretical principles with field-proven protocols to empower researchers in leveraging this valuable synthon.
Introduction: The Molecular Architecture and the C-I Bond
This compound (also known as 4-iodo-2-methoxytoluene) possesses a unique electronic profile.[1][2] The benzene ring is substituted with three groups: an iodine atom, an electron-donating methoxy group (-OCH₃), and an electron-donating methyl group (-CH₃). The methoxy and methyl groups are positioned ortho and meta to the iodine, respectively. This arrangement influences the reactivity of the C-I bond, which is the primary locus of chemical transformation.
The C(sp²)-I bond is the weakest among the aryl halides, with a bond dissociation energy significantly lower than its C-Br and C-Cl counterparts. This inherent weakness makes it an excellent electrophilic partner in a variety of reactions, particularly those involving oxidative addition to a transition metal center.[3][4] The molecule's utility is thus defined by the selective cleavage of this bond to forge new carbon-carbon and carbon-heteroatom linkages.
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO | [1] |
| Molecular Weight | 248.06 g/mol | [1] |
| CAS Number | 220728-62-1 | [1][5] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 253-257 °C | [1] |
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Cornerstone
The C-I bond in this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These transformations universally proceed via a catalytic cycle initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, a step that is highly favorable due to the C-I bond's lability.[6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[7] The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[8]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate both the oxidative addition and the subsequent reductive elimination steps, improving reaction rates and yields, especially for sterically hindered substrates.[8]
-
Base: A base is crucial for activating the organoboron species to facilitate transmetalation.[7] The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction outcome.[8]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water can play a beneficial role in the transmetalation step.[7][8]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).[8]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Troubleshooting and Self-Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inefficient oxidative addition; Catalyst deactivation. | Use a more electron-rich, bulky ligand (e.g., SPhos). Ensure rigorous degassing of solvents. Increase reaction temperature.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Improve inert atmosphere technique. Use a stronger base like K₃PO₄.[8] |
| Protodeiodination | Presence of water/protic sources and slow coupling. | Use anhydrous solvents if possible. Increase catalyst loading or use a more active catalyst system to accelerate the desired reaction. |
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, representing a powerful C-C bond-forming tool.[6][9] The reaction typically exhibits high trans selectivity.[9]
Causality Behind Experimental Choices:
-
Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HI generated during the catalytic cycle.[10]
-
Ligand: While some Heck reactions can proceed without phosphine ligands ("ligand-free"), their addition, such as PPh₃ or P(o-tol)₃, often stabilizes the catalyst and improves yields.[10]
-
Solvent: Polar aprotic solvents like DMF or NMP are typical choices.[10]
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
-
Setup: In a sealed tube under nitrogen, combine this compound (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (2.0 mmol, 2.0 equiv.).[11]
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat to 110 °C for 16 hours.
-
Work-up: Cool the mixture, dilute with water (25 mL), and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
Sonogashira Coupling
This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. It is a cornerstone for the synthesis of arylalkynes.[12][13]
Causality Behind Experimental Choices:
-
Co-catalyst: The Sonogashira reaction classically uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize HI and as the solvent.[12]
-
Atmosphere: A strictly inert atmosphere is crucial as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Setup: To a Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.[12]
-
Reaction: Stir the mixture at 60 °C for 4 hours.
-
Work-up: Cool to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide with an amine.[15][16] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[15]
Causality Behind Experimental Choices:
-
Ligand: The success of this reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) or ferrocenyl-based ligands (e.g., dppf) are essential for promoting the challenging C-N reductive elimination step.[15][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[17]
-
Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating an inert atmosphere.[17]
Caption: Experimental workflow for the Buchwald-Hartwig amination.[17]
Protocol: Buchwald-Hartwig Amination of this compound with Benzylamine
-
Setup: In a glovebox or under a stream of argon, add to a Schlenk tube: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand like XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), benzylamine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction to 100 °C with vigorous stirring for 12-24 hours.[17]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the product by flash column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction that converts the C-I bond into a C-metal bond, typically a C-Li or C-Mg bond.[18][19] This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophilic one. The resulting organometallic intermediate can be trapped with a wide range of electrophiles.
Causality Behind Experimental Choices:
-
Reagent: Alkyllithium reagents, such as n-butyllithium or tert-butyllithium, are commonly used.[18] The exchange is rapid, especially for aryl iodides.[19]
-
Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl iodide or the alkyl halide byproduct.[19]
-
Mechanism: The reaction is believed to proceed through a four-center transition state or an "ate-complex" intermediate. The equilibrium favors the formation of the more stable organolithium species (aryllithium is more stable than alkyllithium).[19]
Protocol: Lithium-Iodine Exchange and Quenching with an Electrophile (DMF)
-
Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Trapping: Add the electrophile, in this case, anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 1.5 equiv.), dropwise.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature over 2 hours. Quench by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Direct nucleophilic aromatic substitution (SₙAr) on this compound is generally unfavorable. The SₙAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[20][21] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.[21]
This compound lacks such activation; in fact, the methoxy and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, attempts to displace the iodide with common nucleophiles (e.g., alkoxides, amines) under typical SₙAr conditions will likely fail, making the palladium-catalyzed and metal-halogen exchange pathways the methods of choice for functionalizing this molecule.
Conclusion
The reactivity of this compound is overwhelmingly dictated by the lability of its carbon-iodine bond. This feature makes it an exemplary substrate for a host of powerful synthetic transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, provide efficient and modular routes to a vast array of complex molecules by leveraging the facile oxidative addition of the C-I bond. Alternatively, metal-halogen exchange offers a complementary strategy, transforming the electrophilic carbon into a potent nucleophile for subsequent reactions with electrophiles. Understanding the principles and practical considerations outlined in this guide will enable researchers to effectively and strategically employ this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. americanelements.com [americanelements.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. asianpubs.org [asianpubs.org]
- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 13. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. benchchem.com [benchchem.com]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. diva-portal.org [diva-portal.org]
- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 5-Iodo-2-methylanisole in Suzuki-Miyaura Cross-Coupling Reactions
This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview, mechanistic insights, and detailed protocols for the effective use of 5-Iodo-2-methylanisole as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled reliability and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is fundamental in the synthesis of biaryl and substituted biaryl motifs, which are privileged structures in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This compound is a particularly valuable aryl halide partner in these transformations. Its structure offers several strategic advantages:
-
A Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step, often allowing for milder reaction conditions.[1]
-
Defined Steric and Electronic Environment: The ortho-methyl and meta-methoxy groups provide distinct steric and electronic handles that influence reactivity and can be exploited for directing subsequent synthetic steps.
-
Access to Complex Scaffolds: Its use allows for the direct synthesis of complex 2-methyl-5-arylanisole derivatives, which are precursors to a wide range of more elaborate molecular architectures.
This guide will delve into the mechanistic underpinnings of the reaction, address the specific challenges and considerations posed by the substrate's structure, and provide a robust, field-proven protocol for its successful implementation.
Mechanistic Deep Dive: The "Why" Behind the Protocol
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a sequence of three primary steps centered on a palladium catalyst.[1][2][6]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly efficient.[2][6]
-
Transmetalation: This is the crucial bond-forming stage where the organic moiety is transferred from the organoboron reagent to the palladium(II) center. This step is not spontaneous; it requires activation of the boronic acid by a base.[3][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8][9] This activated boronate species then readily exchanges its organic group with the halide on the palladium center. The choice of base is critical and can significantly impact reaction efficiency.[9]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (the 2-methyl-5-anisyl group and the aryl group from the boronic acid) to form the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Key Considerations for this compound
While a robust reaction, coupling this specific substrate requires attention to certain details for optimal results.
-
Steric Hindrance: The ortho-methyl group on the anisole ring introduces steric bulk near the reaction center. This can hinder the approach of the palladium catalyst and slow down both the oxidative addition and reductive elimination steps. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often essential.[10][11][12][13] These ligands promote the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species that is less sterically demanding.[13][14]
-
Choice of Catalyst System: While many palladium sources are effective, precatalysts that readily form the active Pd(0) species are preferred. For sterically hindered substrates, specialized catalyst systems often provide superior results with lower catalyst loadings.[10][11][12]
-
Potential Side Reactions: As with any cross-coupling, side reactions can lower the yield. The most common include:
-
Homocoupling: The arylboronic acid coupling with itself to form an Ar'-Ar' dimer. This is often promoted by the presence of oxygen or high temperatures.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from the solvent or trace water, especially under harsh basic conditions.[15]
-
Dehalogenation: The reduction of this compound to 2-methylanisole.[2][15]
-
Application Protocol: Synthesis of 2-Methyl-5-phenylanisole
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid. It should be adapted and optimized for other boronic acid partners.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, etc. | Substrate |
| Phenylboronic Acid | >97% | Sigma-Aldrich, etc. | Coupling Partner |
| Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Strem, Sigma-Aldrich | Palladium(0) precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Strem, Sigma-Aldrich | Bulky phosphine ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros, Sigma-Aldrich | Base |
| 1,4-Dioxane | Anhydrous | Acros, Sigma-Aldrich | Reaction solvent, requires degassing |
| Deionized Water | N/A | In-house | Co-solvent, requires degassing |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction & chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent |
Detailed Step-by-Step Methodology
Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 248 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%), SPhos (0.036 mmol, 14.8 mg, 3.6 mol%), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas anhydrous 1,4-dioxane and deionized water by bubbling with an inert gas for 20-30 minutes. Using a syringe, add 1,4-dioxane (8.0 mL) and water (2.0 mL) to the reaction flask.
-
Boronic Acid Addition: Add phenylboronic acid (1.2 mmol, 146 mg) to the stirring mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 15 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL), followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 5% ethyl acetate in hexanes) to afford the pure biaryl product.
Comparative Data & Optimization Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of conditions reported for similar sterically hindered or electron-rich aryl halides, serving as a starting point for optimization.[16][17][18]
| Aryl Halide Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield | Reference Insight |
| 2-Bromo-anisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | >90% | Buchwald-type ligands are highly effective for ortho-substituted substrates.[12][14] |
| 4-Iodo-anisole | PdCl₂(dppf) (3) | dppf (3) | K₂CO₃ (2.0) | DME/H₂O | 80 | >95% | Dppf is a versatile ligand, though less bulky than SPhos.[13] |
| 2-Iodo-toluene | Pd(PPh₃)₄ (5) | PPh₃ (in situ) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 80-90% | A classic catalyst, may require higher loading and temperature for hindered substrates. |
| 2-Chloro-toluene | Pd-G3-XPhos (1) | XPhos (in situ) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | >85% | Advanced precatalysts allow for coupling of less reactive chlorides.[19][20] |
| This compound | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | >90% | Protocol from this guide. |
Conclusion
This compound is a versatile and highly reactive substrate for constructing valuable biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Success with this building block hinges on a rational approach to experimental design, grounded in a solid mechanistic understanding. The primary challenge of steric hindrance from the ortho-methyl group is effectively overcome by employing modern catalyst systems featuring bulky, electron-rich ligands such as SPhos. The detailed protocol and optimization data provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, accelerating discovery in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. news-medical.net [news-medical.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 17. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Amination of 5-Iodo-2-methylanisole
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within the realms of pharmaceutical research and drug development. Arylamine moieties are ubiquitous scaffolds in a vast array of FDA-approved drugs, natural products, and advanced materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile palladium-catalyzed cross-coupling reactions for forging these critical linkages, largely supplanting classical methods that often demand harsh conditions and offer limited functional group tolerance.[3][4]
This guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 5-iodo-2-methylanisole. This particular substrate is a valuable building block, leading to N-aryl-2-methyl-5-methoxyaniline derivatives, which are key intermediates in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a robust, step-by-step protocol designed for practical implementation in a research setting.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[3][5]
-
Catalyst Activation & Oxidative Addition: The cycle initiates with an active, low-valent Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[6][7] This electron-rich Pd(0) complex undergoes oxidative addition into the carbon-iodine bond of this compound, forming a Pd(II)-aryl intermediate. This step is often considered the rate-determining step of the overall reaction.[8]
-
Amine Coordination & Deprotonation: The amine coupling partner then coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to generate a palladium-amido complex.[9] The choice of base is critical to ensure this step proceeds efficiently without promoting side reactions.
-
Reductive Elimination: This is the final, product-forming step. The aryl and amido ligands on the palladium center couple, forming the desired C-N bond and yielding the N-arylated product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Optimizing the Reaction: A Guide to Key Parameters
The success of the amination of this compound is highly contingent on the judicious selection of several key experimental parameters.
-
Palladium Source: While numerous palladium sources are available, common choices include air-stable precatalysts like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[10] These Pd(II) and Pd(0) sources, respectively, form the active L-Pd(0) species in the presence of a phosphine ligand. For enhanced reproducibility, well-defined palladium precatalysts that already incorporate a ligand (e.g., palladacycles) can be employed.[11]
-
Ligand Selection (The Key to Success): The ligand is arguably the most critical component, as it modulates the stability and reactivity of the palladium center.[2]
-
Function: Bulky, electron-rich ligands are essential. They promote the formation of a monoligated, highly reactive L₁Pd(0) species, which facilitates the oxidative addition of the aryl iodide and the final reductive elimination step.[1][2]
-
Evolution & Choice: Early systems used simple triarylphosphines. However, the development of bidentate phosphines (e.g., BINAP, DPPF) and later, sterically hindered biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) dramatically expanded the reaction's scope and efficiency, particularly for less reactive aryl halides.[2][3][12] For aryl iodides like this compound, a variety of modern biarylphosphine ligands are expected to perform well.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu) is the most frequently used base for this transformation due to its high basicity and efficacy.[7][13]
-
Milder Alternatives: For substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones), milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher reaction temperatures or longer reaction times.[7][14]
-
-
Solvent and Temperature: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[6] The reactions are typically heated, with temperatures ranging from 80-110 °C, to ensure a practical reaction rate.[10][15]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is mandatory to prevent catalyst deactivation.[6][15]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Summary of Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | This compound | Substrate |
| Amine | Primary or Secondary Amine | 1.1 - 1.4 equivalents |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% Pd |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | 2-4 mol% (typically 2:1 L/Pd ratio) |
| Base | NaOtBu or Cs₂CO₃ | 1.4 - 2.0 equivalents |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | ~0.2 M concentration |
| Temperature | 100 °C | To ensure a reasonable reaction rate |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation |
Step-by-Step Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Reagent Addition: Through the septum, add anhydrous toluene (~5 mL) via syringe. Stir for a few minutes, then add this compound (1.0 mmol) followed by the amine coupling partner (1.2 mmol).
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[10][15]
-
Work-up: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (~20 mL) and filter it through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.[15][16]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the separated organic layer over anhydrous sodium sulfate.[15]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | Inactive Catalyst: Pd(0) species oxidized or improperly generated. | Ensure the reaction is run under a strictly inert atmosphere. Use fresh, high-quality palladium precursors and ligands.[13] |
| Inappropriate Ligand/Base Combination: The chosen ligand may not be optimal for the specific amine, or the base may be too weak. | Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, BrettPhos). If using a weak base like Cs₂CO₃, consider switching to NaOtBu if the substrate is tolerant. | |
| Poor Substrate Reactivity: Steric hindrance on the amine can impede the reaction. | Increase reaction temperature or time. A more sterically demanding and electron-rich ligand may be required to overcome steric hindrance. | |
| Formation of Side Products | Hydrodehalogenation: The aryl iodide is reduced to an arene. | This can occur if water is present or if the reductive elimination is slow. Ensure anhydrous conditions. A different ligand may alter the kinetics to favor amination. |
| Homocoupling of Amine: | This is less common but can occur at high temperatures. Consider lowering the reaction temperature. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.[15]
-
Sodium tert-butoxide: This is a strong, corrosive base. Avoid contact with skin and eyes. Handle in a glovebox or under an inert atmosphere as it is hygroscopic.[15]
-
Solvents: Toluene and other organic solvents are flammable and volatile. Work in a well-ventilated area away from any sources of ignition.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Iodo-2-methylanisole as a Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of 5-Iodo-2-methylanisole in Medicinal Chemistry
This compound, also known as 4-iodo-2-methoxytoluene, is a highly versatile aromatic building block that has garnered significant attention in the field of pharmaceutical development.[1] Its strategic importance lies in the unique reactivity conferred by the iodine substituent, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile and efficient construction of complex molecular architectures, a cornerstone of modern drug discovery. The presence of the methoxy and methyl groups on the aromatic ring also influences the electronic properties and steric environment of the molecule, offering opportunities for fine-tuning the characteristics of the resulting pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Chemical Properties and Handling
A clear understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 220728-62-1 | Chem-Impex |
| Molecular Formula | C₈H₉IO | Chem-Impex |
| Molecular Weight | 248.06 g/mol | Chem-Impex |
| Appearance | Yellow liquid | Chem-Impex |
| Boiling Point | 253-257 °C | Chem-Impex |
| Storage | Store at 0-8 °C | Chem-Impex |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS).
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound provides a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the core scaffolds of many pharmaceutical agents.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals.[2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Reaction Principle and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of a Biaryl Intermediate
This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted iodophenol and can be optimized for specific boronic acids.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Expected Outcome: This reaction is expected to produce the corresponding biaryl derivative in good to excellent yield. The specific yield will depend on the nature of the arylboronic acid used.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This reaction has revolutionized the synthesis of aryl amines, which are crucial components of numerous pharmaceuticals.
Reaction Principle and Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired aryl amine and regenerating the Pd(0) catalyst.
The choice of ligand is particularly critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective in promoting the reaction.[7]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of an N-Aryl Aniline Derivative
This protocol is based on general procedures for the Buchwald-Hartwig amination and can be adapted for various primary and secondary amines.[8][9]
Materials:
-
This compound
-
Aniline or a substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the aniline (1.2 mmol) to the tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline.
Expected Outcome: The reaction should provide the corresponding N-arylated amine in moderate to high yield, depending on the steric and electronic properties of the amine coupling partner.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products.
Reaction Principle and Mechanistic Insights
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.
Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.
References
- 1. d-nb.info [d-nb.info]
- 2. Discovery and Development of Metal-Catalyzed Coupling Reactions in the Synthesis of Dasabuvir, an HCV-Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: 5-Iodo-2-methylanisole as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Value of Iodinated Anisoles in Agrochemical Discovery
In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic use of versatile chemical building blocks is a cornerstone of efficient discovery campaigns. 5-Iodo-2-methylanisole, a readily available aromatic compound, presents itself as a valuable scaffold for the synthesis of a diverse range of potential agrochemicals.[1][2][3][4] The presence of an iodine atom facilitates a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy and methyl substituents can influence the physicochemical properties and biological activity of the final compounds.[5][6]
This technical guide provides an in-depth exploration of the synthetic utility of this compound in the context of agrochemical research. We will delve into a key application: its use in the synthesis of novel biphenyl ether derivatives, a structural motif present in a number of commercial agrochemicals. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a practical framework for the exploration of new chemical space in the quest for next-generation crop protection agents.
Core Application: Synthesis of a Novel Biphenyl Ether Amide Fungicide Candidate
Inspired by the structural features of successful fungicides like Mandestrobin, which contains a substituted phenylacetamide moiety, we present a synthetic route to a novel biphenyl ether amide derivative starting from this compound.[7][8][9][10] This approach leverages a key Buchwald-Hartwig C-O cross-coupling reaction to construct the central biphenyl ether linkage.
Proposed Synthetic Pathway
The overall synthetic strategy is outlined below. The key transformation is the palladium-catalyzed coupling of this compound with a phenolic coupling partner, followed by functional group manipulation to install the desired amide side chain.
Caption: Proposed synthetic workflow for a novel biphenyl ether amide from this compound.
Experimental Protocols
PART 1: Synthesis of the Biphenyl Ether Ester Intermediate via Buchwald-Hartwig Coupling
This protocol details the crucial C-O bond formation step, coupling this compound with methyl 4-hydroxyphenylacetate. The choice of palladium catalyst and ligand is critical for achieving high yields in this type of transformation.[11][12][13][14][15]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Methyl 4-hydroxyphenylacetate | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Ligand Grade | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) and methyl 4-hydroxyphenylacetate (1.2 eq) followed by anhydrous toluene.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biphenyl ether ester intermediate.
PART 2: Saponification of the Ester Intermediate
This step converts the methyl ester to the corresponding carboxylic acid, which is a necessary precursor for the subsequent amide coupling.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Biphenyl Ether Ester Intermediate | As synthesized | N/A |
| Lithium Hydroxide (LiOH) | ACS Grade | Commercially Available |
| Tetrahydrofuran (THF) | ACS Grade | Commercially Available |
| Water | Deionized | N/A |
| 1 M Hydrochloric Acid (HCl) | Prepared in-house | |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Protocol:
-
Dissolution: Dissolve the biphenyl ether ester intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Acidification and Extraction:
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the biphenyl ether carboxylic acid. This product is often pure enough for the next step without further purification.
-
PART 3: Amide Coupling to Yield the Final Product
The final step involves the formation of the amide bond to introduce the N-methylacetamide moiety, a common feature in some modern fungicides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Biphenyl Ether Carboxylic Acid | As synthesized | N/A |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available |
| Methylamine solution (e.g., 2 M in THF) | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | Prepared in-house | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Protocol:
-
Activation of Carboxylic Acid: Dissolve the biphenyl ether carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.
-
Amine Addition: Add DIPEA (2.5 eq) followed by the slow addition of methylamine solution (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final novel biphenyl ether amide.
Data Summary and Expected Outcomes
| Step | Reaction Type | Key Reagents | Expected Yield | Purity |
| 1 | Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 70-85% | >95% after chromatography |
| 2 | Saponification | LiOH | >90% | Typically used crude |
| 3 | Amide Coupling | EDC, HOBt, Methylamine | 65-80% | >98% after purification |
Further Synthetic Diversification
The iodinated nature of this compound opens up avenues for a variety of other cross-coupling reactions, allowing for the synthesis of a wide array of agrochemical candidates.
Caption: Potential cross-coupling reactions for diversification using this compound.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can lead to a diverse library of biphenyl and heterobiaryl compounds, which are common structures in herbicides and fungicides.[16][17][18][19][20][21][22][23][24][25][26][27]
-
Sonogashira Coupling: Coupling with terminal alkynes can introduce acetylenic linkages, leading to structures that may exhibit insecticidal activity.[28][29][30]
-
Heck Coupling: Reaction with alkenes can generate stilbene-like structures, which have been investigated for their fungicidal properties.
Conclusion
This compound is a highly valuable and versatile building block for agrochemical research. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for the synthesis of biphenyl ethers, provides a robust platform for the generation of novel molecular entities. The protocols outlined in this guide offer a practical starting point for researchers to explore the synthesis of new agrochemical candidates. The potential for diversification through other cross-coupling reactions further underscores the strategic importance of this intermediate in the discovery pipeline. By leveraging the reactivity of the carbon-iodine bond, scientists can efficiently construct complex molecules and accelerate the development of the next generation of crop protection solutions.
References
- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mandestrobin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 8. Mandestrobin (Ref: S-2200) [sitem.herts.ac.uk]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 17. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. arkat-usa.org [arkat-usa.org]
- 27. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. spuvvn.edu [spuvvn.edu]
- 29. Photoinduced inverse Sonogashira coupling reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
Heck coupling of 5-Iodo-2-methylanisole with alkenes
An In-Depth Guide to the Heck Coupling of 5-Iodo-2-methylanisole with Alkenes
Introduction: Crafting Molecular Complexity
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, stands as a premier method for carbon-carbon bond formation. This palladium-catalyzed process couples unsaturated halides with alkenes, offering a robust and versatile pathway to substituted olefins.[1][2] This guide provides a detailed exploration of a specific, yet highly relevant, application: the Heck coupling of this compound. This substrate is a valuable building block in medicinal chemistry and materials science, and its successful coupling opens avenues to a diverse array of complex molecules, including analogs of natural products and novel pharmaceutical intermediates.
As a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and provides detailed protocols and troubleshooting advice. The aim is to equip researchers, scientists, and drug development professionals with the expertise to not only replicate but also innovate upon these methods.
The Engine of Creation: The Heck Catalytic Cycle
Understanding the mechanism of the Heck reaction is paramount to its successful application and optimization. The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key stages.[1][2][3] The high reactivity of aryl iodides like this compound makes them excellent substrates for this transformation.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a square planar Aryl-Pd(II)-Iodide complex.[1][4]
-
Olefin Coordination & Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene's carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][4]
-
β-Hydride Elimination: For the reaction to proceed to the desired alkene product, the alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the substituted alkene product and a hydridopalladium(II) complex.[1][4] This step typically proceeds to give the more thermodynamically stable trans isomer.[2]
-
Reductive Elimination & Catalyst Regeneration: In the final step, a base (e.g., triethylamine, potassium carbonate) removes the hydroiodic acid (HI) from the hydridopalladium(II) complex. This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Protocol I: Heck Coupling of this compound with Methyl Acrylate
This protocol details the synthesis of methyl (E)-3-(2-methoxy-4-methylphenyl)acrylate, a common cinnamate derivative. Electron-deficient alkenes like acrylates are excellent substrates for the Heck reaction, often leading to high yields and selectivity.[1]
Materials and Reagents
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Experimental Procedure
Caption: General experimental workflow for the Heck coupling reaction.
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill the system with argon or nitrogen three times to ensure an inert atmosphere. Maintaining oxygen-free conditions is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add this compound (1.0 eq), palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.02-0.10 eq), and anhydrous potassium carbonate (2.0-3.0 eq). The phosphine ligand stabilizes the palladium catalyst, while the base is essential for regenerating the catalyst in the final step of the cycle.[1]
-
Solvent and Alkene Addition: Add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes. Then, add methyl acrylate (1.2-1.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. The optimal temperature may vary and should be determined empirically.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash them with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Substrate Scope and Expected Outcomes
The versatility of the Heck reaction allows for the coupling of this compound with a variety of alkenes. The table below summarizes the expected products and general observations for different alkene classes.
| Alkene Substrate | Representative Structure | Expected Product Structure | Typical Yield | Key Considerations |
| Acrylates | Methyl Acrylate | High (80-95%) | Reaction is generally fast and clean. Produces the E-isomer with high selectivity.[2] | |
| Styrenes | Styrene | Good to High (70-90%) | Yields stilbene derivatives. High selectivity for the E-isomer is expected. | |
| Unactivated Terminal Alkenes | 1-Octene | Moderate (40-70%) | Slower reaction rates compared to activated alkenes. A mixture of regioisomers (terminal vs. internal C-C bond formation) is possible. | |
| Cyclic Alkenes | Cyclohexene | Variable | Can be challenging. May lead to a mixture of double-bond isomers in the product due to reversible β-hydride elimination and re-addition.[5] |
Troubleshooting Common Issues
Even robust reactions can encounter difficulties. This section provides solutions to common problems encountered during the Heck coupling.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd black formation).2. Insufficiently inert atmosphere.3. Poor quality of reagents or solvent.4. Reaction temperature is too low. | 1. Increase ligand-to-palladium ratio to prevent aggregation.[5]2. Ensure all glassware is properly dried and the system is thoroughly purged with inert gas.3. Use freshly distilled/anhydrous solvents and purified reagents.4. Incrementally increase the reaction temperature. |
| Formation of Side Products | 1. Reductive Dehalogenation: The aryl iodide is reduced to an arene.2. Homocoupling (Biaryl Formation): Two molecules of the aryl iodide couple.3. Alkene Isomerization: The double bond in the product migrates. | 1. Ensure the reaction is strictly anhydrous and under an inert atmosphere.[5]2. This can occur at high temperatures or with low ligand concentrations. Lower the temperature or increase the ligand ratio.3. This is more common with unactivated alkenes. Consider adding a halide scavenger like a silver salt to promote a cationic pathway which can suppress isomerization.[5] |
| Poor Regioselectivity | 1. Steric or electronic properties of the alkene substrate. | 1. For unactivated terminal alkenes, the choice of ligand is critical. Bidentate ligands (e.g., BINAP) can sometimes favor the branched, internal product. Experiment with different ligand systems.[3] |
References
Experimental Setup for the Regioselective Iodination of 2-Methylanisole
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide details the experimental setup and underlying principles for the electrophilic iodination of 2-methylanisole, a key intermediate in synthetic organic chemistry. We present two robust, field-proven protocols: one utilizing the mild and selective N-Iodosuccinimide (NIS) reagent, and another employing the classical combination of molecular iodine with an oxidizing agent. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the causal reasoning behind experimental choices, ensuring procedural integrity and reproducibility. Key aspects covered include reaction mechanisms, safety protocols, data interpretation, and troubleshooting common challenges.
Introduction: The Synthetic Value of Iodo-Aromatics
Iodinated aromatic compounds are exceptionally valuable building blocks in modern organic synthesis, primarily due to the unique reactivity of the carbon-iodine bond. This bond is the most reactive among the carbon-halogen series, making iodo-aromatics highly effective substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The synthesis of 4-iodo-2-methylanisole from 2-methylanisole is a classic example of electrophilic aromatic substitution (SEAr), where the regiochemical outcome is governed by the synergistic directing effects of the activating methoxy (-OCH₃) and methyl (-CH₃) groups. Both are ortho, para-directors; however, the methoxy group is a significantly stronger activator. Consequently, substitution occurs predominantly at the C4 position (para to the methoxy group), which is sterically more accessible than the ortho C6 position.
While iodine is the least reactive halogen in electrophilic aromatic substitutions, its direct introduction into aromatic rings can be challenging and often requires an activating agent or catalyst to generate a more potent electrophilic species.[1][2] This guide provides detailed protocols to overcome this reactivity hurdle efficiently and selectively.
Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)
The iodination of 2-methylanisole proceeds via the classical SEAr pathway. The core of this mechanism involves the generation of a potent iodine electrophile (I⁺), which is then attacked by the electron-rich aromatic ring.
-
Generation of the Electrophile : Molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated rings like 2-methylanisole. Therefore, an oxidizing agent (e.g., HIO₃, HNO₃) is used to generate an iodine cation (I⁺).[3][4] Alternatively, reagents like N-Iodosuccinimide (NIS) act as a source of electrophilic iodine, often activated by a catalytic amount of acid.[5]
-
Formation of the Sigma Complex : The π-electrons of the 2-methylanisole ring attack the I⁺ electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the incoming electrophile.
-
Deprotonation and Aromatization : A weak base in the reaction mixture (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring, yielding the final product, 4-iodo-2-methylanisole.
Recommended Experimental Protocols
Two primary methods are presented, offering a choice between a modern, mild reagent system and a classical, cost-effective approach.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acetonitrile
This method is highly regarded for its mild conditions, high regioselectivity, and excellent yields.[5][6] NIS serves as a convenient and solid source of electrophilic iodine. Acetonitrile is an effective solvent as its polarity can facilitate the reaction more efficiently than non-polar solvents like CCl₄.[6] For less reactive substrates like 2-methylanisole, gentle heating or the use of a catalytic amount of acid can be beneficial to drive the reaction to completion.[5][6][7]
-
2-Methylanisole (C₈H₁₀O)
-
N-Iodosuccinimide (NIS, C₄H₄INO₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Trifluoroacetic Acid (TFA, CF₃COOH), optional catalyst
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition : To the stirred solution, add N-Iodosuccinimide (1.05 - 1.1 eq) in one portion at room temperature. Note: If the reaction is sluggish, a catalytic amount of Trifluoroacetic Acid (TFA, ~5 mol%) can be added to activate the NIS.[5]
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[6]
-
Quenching : After cooling the mixture to room temperature, pour it into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted NIS and iodine.
-
Workup : Dilute the mixture with water and extract the product with ethyl acetate (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize TFA, if used), water, and finally brine.
-
Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : The crude 4-iodo-2-methylanisole can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield a colorless oil or low-melting solid.
Protocol 2: Iodination using Iodine and Iodic Acid (I₂/HIO₃)
This protocol represents a classic and powerful method for iodinating aromatic compounds, including deactivated systems.[8] Iodic acid (HIO₃) acts as an oxidizing agent, converting molecular iodine (I₂) into a highly reactive electrophilic iodine species.[3] This method is cost-effective but may require more careful control of reaction conditions.
-
2-Methylanisole (C₈H₁₀O)
-
Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Acetic Acid (CH₃COOH), glacial
-
Sulfuric Acid (H₂SO₄), concentrated, optional catalyst
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Reaction Setup : In a round-bottom flask, prepare a mixture of glacial acetic acid and a small amount of water (e.g., 9:1 v/v).
-
Reagent Addition : Add 2-methylanisole (1.0 eq) and molecular iodine (I₂, 0.5 eq) to the solvent.
-
Oxidant Addition : To the stirred suspension, add iodic acid (HIO₃, ~0.2 eq relative to 2-methylanisole) portion-wise. An optional catalytic amount of concentrated H₂SO₄ can be added to increase the reaction rate.[8]
-
Reaction Execution : Stir the mixture at room temperature or heat gently (45-55°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching : After the reaction is complete, cool the mixture and pour it into an ice-water slurry containing a reducing agent like sodium sulfite or sodium thiosulfate to neutralize any excess iodine and iodic acid.[8]
-
Workup and Purification : Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation as described in Protocol 1.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the iodination of 2-methylanisole, applicable to both protocols after the reaction phase.
Caption: General experimental workflow for the synthesis of 4-iodo-2-methylanisole.
Data Summary and Expected Results
The following table summarizes the key parameters for the described protocols. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Parameter | Protocol 1 (NIS) | Protocol 2 (I₂/HIO₃) |
| Iodine Source | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Activator/Oxidant | Catalytic TFA (optional) | Iodic Acid (HIO₃) |
| Stoichiometry | Substrate:NIS (1:1.05) | Substrate:I₂:HIO₃ (1:0.5:0.2) |
| Solvent | Acetonitrile | Acetic Acid |
| Temperature | Room Temp to 82°C (Reflux) | Room Temp to 55°C |
| Typical Time | 2 - 6 hours | 2 - 4 hours |
| Selectivity | High (typically >95% para) | Good to High |
| Typical Yield | 85 - 95% | 70 - 85% |
| Key Advantages | Mild, high yield, simple | Low cost of reagents |
Field Insights & Troubleshooting
-
Regioselectivity : The primary product will be 4-iodo-2-methylanisole. However, trace amounts of 2,4-diiodo- or 6-iodo- isomers may form, especially with prolonged reaction times or higher temperatures. Careful monitoring by TLC or GC-MS is crucial.
-
Side Reactions : Under certain harsh iodinating conditions (e.g., using iodine with periodic acid and sulfuric acid), unexpected side reactions such as iododemethylation (replacement of a -CH₃ group with -I) have been observed in dimethylanisoles.[9] The protocols described here are designed to be mild enough to avoid such transformations.
-
Reaction Monitoring : When monitoring by TLC, the product (4-iodo-2-methylanisole) will be less polar than the starting material (2-methylanisole). A typical eluent system is 5-10% ethyl acetate in hexanes.
-
Purification : The product has a relatively high molecular weight (248.06 g/mol ) and can be sensitive to high temperatures.[10] If using vacuum distillation, ensure the pressure is low to keep the distillation temperature down and prevent decomposition.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Iodosuccinimide (NIS) : Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[11][12][13] It is also light and moisture-sensitive and should be stored accordingly.[13]
-
Iodine (I₂) : Harmful if inhaled or swallowed and causes skin and eye irritation. Stains skin and surfaces.
-
Acids (TFA, H₂SO₄, Acetic Acid) : Corrosive and can cause severe burns. Handle with extreme care.
-
Solvents : Acetonitrile is flammable and toxic. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching : The quenching of oxidizing agents (NIS, HIO₃) with reducing agents (Na₂S₂O₃, Na₂SO₃) can be exothermic. Perform this step slowly and with cooling if necessary.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. 4-Iodo-2-methylanisole | 75581-11-2 | FI64636 | Biosynth [biosynth.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Role of 5-Iodo-2-methylanisole in Modern Heterocyclic Synthesis
Preamble: 5-Iodo-2-methylanisole as a Cornerstone Reagent
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a readily available substituted aryl iodide, has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of heterocyclic compounds. These motifs, particularly benzofurans and indoles, form the core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] The strategic placement of the iodo, methoxy, and methyl groups provides a unique combination of reactivity and steric/electronic influence, making it an ideal substrate for powerful transition-metal-catalyzed cross-coupling reactions.
The iodine atom serves as an excellent leaving group in palladium-catalyzed processes due to the relatively weak C-I bond, which readily undergoes oxidative addition to a Pd(0) center.[3][4] The ortho-methyl and meta-methoxy groups provide electronic and steric differentiation, influencing regioselectivity in subsequent cyclization steps and modulating the properties of the final heterocyclic product. This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Benzofuran Scaffolds via Sonogashira Coupling and Cyclization
One of the most powerful applications of this compound is in the synthesis of substituted benzofurans. The strategy hinges on a tandem reaction sequence: a palladium/copper-catalyzed Sonogashira cross-coupling with a terminal alkyne, followed by an intramolecular cyclization (annulation) of the resulting 2-alkynyl anisole intermediate.[5][6]
Mechanistic Rationale
The overall transformation is a testament to the efficiency of palladium catalysis. The process begins with the Sonogashira coupling, which itself proceeds through two interconnected catalytic cycles.[7][8]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the C-I bond of this compound.
-
Copper Cycle: Concurrently, a Cu(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This step is crucial as it acidifies the terminal alkyne's proton, facilitating its activation.[9]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex reductively eliminates the coupled product (2-alkynyl-5-methylanisole) and regenerates the active Pd(0) catalyst.
-
Intramolecular Annulation: The generated 2-alkynyl anisole intermediate, under the reaction conditions (often requiring heat or a specific base), undergoes a 5-exo-dig cyclization. The oxygen of the methoxy group (or a hydroxyl group if demethylated in situ or started from the corresponding phenol) attacks the internal carbon of the alkyne, leading to the formation of the benzofuran ring.[1][5]
Workflow for Benzofuran Synthesis
Caption: General workflow for benzofuran synthesis.
Experimental Protocol 1: Synthesis of 2-Phenyl-5-methylbenzofuran
This protocol details the synthesis of a representative benzofuran derivative from this compound and phenylacetylene.
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (5 mL) and stir for 5 minutes until the catalyst system is dissolved.
-
Add this compound, phenylacetylene, and triethylamine via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-5-methylbenzofuran.
Scientist's Notes:
-
Catalyst System: While Pd(OAc)₂/PPh₃ is effective, pre-formed catalysts like Pd(PPh₃)₄ can also be used. The use of a heterogeneous palladium catalyst, such as Pd nanoparticles on a solid support, can simplify purification and allow for catalyst recycling.[5]
-
Copper Co-catalyst: The Cu(I) co-catalyst is standard for Sonogashira couplings but can sometimes lead to alkyne homocoupling (Glaser coupling). In sensitive cases, copper-free Sonogashira protocols may be employed, though they often require specialized ligands or different reaction conditions.[7][10]
-
Base: Triethylamine acts as both the base to neutralize the HI generated and often as the solvent. Other bases like diisopropylethylamine (DIPEA) or cesium carbonate can also be effective.[1]
-
Demethylation: In some cases, particularly at higher temperatures or with certain bases, the methoxy group of the anisole can be cleaved to a phenol. This can be advantageous as the subsequent cyclization of the 2-alkynylphenol is often more facile than that of the anisole ether.
Part 2: N-Heterocycle Construction via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast range of amines under palladium catalysis.[3] This reaction transforms this compound into an arylamine, which is a critical precursor for N-heterocycles like indoles, carbazoles, and quinolines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is well-established and relies on the interplay of the palladium center, a specialized phosphine ligand, and a base.[3][11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: This key step involves the formation of the C-N bond and the product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical for the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[11]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig catalytic cycle.
Experimental Protocol 2: Synthesis of N-Phenyl-5-methyl-2-methoxyaniline
This protocol describes a general procedure for the arylation of aniline with this compound, yielding a diarylamine precursor.
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound, followed by aniline.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.
Scientist's Notes:
-
Pre-catalysts: Using air-stable Pd(II) pre-catalysts that incorporate the desired ligand (e.g., XPhos-Pd-G3) can simplify the reaction setup and improve reproducibility.
-
Base Sensitivity: The choice of base is critical. NaOt-Bu is strong and effective but can be sensitive. Other bases like K₃PO₄ or Cs₂CO₃ are milder alternatives, though they may require higher temperatures or longer reaction times.
-
Subsequent Cyclization: The resulting diarylamine can be a precursor to carbazoles through intramolecular C-H activation or other cyclization strategies, significantly expanding the utility of the initial C-N coupling.
Summary of Synthetic Applications
The following table summarizes the key transformations and typical conditions for synthesizing heterocyclic frameworks from this compound.
| Target Heterocycle | Key Reaction | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Benzofuran | Sonogashira Coupling & Annulation | Pd(OAc)₂/PPh₃, CuI | Et₃N | DMF | 80-90 | 75-95[5] |
| Indole Precursor | Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 | 80-98[3] |
| Aryl-Pyrazoles | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90[12] |
References
- 1. Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. routledge.com [routledge.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
Introduction: The Strategic Value of 5-Iodo-2-methylanisole in Materials Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Iodo-2-methylanisole in the synthesis of advanced functional materials.
This compound (also known as 4-Iodo-2-methoxytoluene) is a versatile aromatic building block with the molecular formula C₈H₉IO. Its utility in materials science is primarily derived from the strategic placement of its functional groups on the benzene ring: a reactive iodine atom, an electron-donating methoxy group, and a methyl group. The carbon-iodine bond is particularly susceptible to oxidative addition with transition metal catalysts, making it an ideal substrate for a variety of cross-coupling reactions.[1][2] This reactivity allows for the precise construction of complex π-conjugated systems, which are the cornerstone of modern organic electronic materials.[3][4]
The presence of the methoxy group influences the electronic properties of the molecule and any subsequent polymers or materials derived from it, often enhancing solubility and tuning the HOMO/LUMO energy levels.[2] These characteristics are critical for designing materials with specific functions, such as hole-transporting materials (HTMs) for perovskite solar cells or emissive components for organic light-emitting diodes (OLEDs).[5][6][7] Consequently, this compound serves as a key precursor in the development of polymers and resins with tailored thermal, electronic, and optical properties.[1]
Core Application: Building Blocks for Organic Electronics
The primary application of this compound in materials science is its role as a monomer or key intermediate in the synthesis of organic semiconductors. These carbon-based materials are foundational to next-generation electronic devices, offering advantages like flexibility, solution processability, and tunable properties.[4][8]
Synthesis of Conjugated Polymers
Conjugated polymers, characterized by an extended network of alternating single and multiple bonds, are central to organic electronics.[9][10] this compound is an excellent candidate for polymerization reactions that form these structures, most notably through palladium-catalyzed cross-coupling reactions.
-
Rationale : The C-I bond provides a reactive site for polymerization. By reacting this compound with a di-boronic acid or a di-stannane derivative under Suzuki or Stille coupling conditions, respectively, a polymer chain can be systematically grown. The methoxy and methyl groups on the polymer backbone improve solubility, which is crucial for solution-based fabrication techniques like spin-coating or inkjet printing.
Precursor for Hole-Transporting Materials (HTMs)
In devices like perovskite solar cells and OLEDs, the HTM layer is critical for efficiently extracting and transporting positive charge carriers (holes).[6][11][12]
-
Causality : The design of effective HTMs requires precise control over their ionization potential (HOMO level) to ensure efficient charge transfer from the active layer.[7] The electron-donating nature of the methoxy group in this compound helps to raise the HOMO level of the final molecule. By coupling this building block with other aromatic amines or heterocyclic systems, chemists can synthesize complex, non-planar molecules that exhibit good thermal stability, amorphous morphology, and high hole mobility—all essential characteristics of high-performance HTMs.[12][13]
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for synthesis. Optimization may be required based on the specific coupling partner used.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Objective: To synthesize a substituted biaryl, a fundamental structural unit in many organic electronic materials, by coupling this compound with an arylboronic acid.
Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[14] The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[14][15]
Materials
| Reagent/Material | Formula | M.W. | Amount (1 mmol scale) | Moles | Equiv. |
| This compound | C₈H₉IO | 248.06 | 248 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 637 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - |
| Argon or Nitrogen Gas | Ar or N₂ | - | - | - | - |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate to a dry Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Insight: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), deactivating it and leading to the formation of homocoupled byproducts from the boronic acid.[15] Rigorous degassing is critical for reproducibility and high yields.
-
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the pure biaryl product.
Visualization of Suzuki-Miyaura Catalytic Cycle
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of organic electronic materials [morressier.com]
- 5. ossila.com [ossila.com]
- 6. Research Portal [laro.lanl.gov]
- 7. Hole transporting materials for perovskite solar cells: a chemical approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. drpress.org [drpress.org]
- 9. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-Iodo-2-methylanisole
Technical Support Center: Synthesis of 5-Iodo-2-methylanisole
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the electrophilic iodination of 2-methylanisole. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy effectively.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges in synthesizing this compound, focusing on practical, actionable solutions grounded in mechanistic understanding.
Q1: My primary issue is poor regioselectivity. I'm isolating a significant amount of the 4-iodo-2-methylanisole isomer, which is difficult to separate from my target 5-iodo product. How can I improve the yield of the desired isomer?
A1: This is the most common and mechanistically expected challenge in this synthesis. The root cause lies in the powerful directing effects of the substituents on the 2-methylanisole ring.
-
Underlying Cause (The "Why"): The methoxy (-OCH₃) group at C1 is a potent ortho, para-director due to its ability to donate electron density through resonance. The methyl (-CH₃) group at C2 is a weaker ortho, para-director. Electrophilic attack is kinetically favored at the positions most activated by the stronger -OCH₃ group. The C4 position is para to the methoxy group and is sterically accessible, making it the electronically favored site of iodination. Your desired product, this compound, requires substitution at the C5 position, which is para to the methyl group but meta to the methoxy group—an electronically less favored outcome. Therefore, controlling regioselectivity is a battle of electronics versus nuanced reaction conditions.
-
Troubleshooting Strategies:
-
Choice of Iodinating Reagent: The reactivity and steric bulk of the iodinating agent are critical. N-Iodosuccinimide (NIS) is often preferred for its milder nature and has been shown to provide better regioselectivity in many cases compared to more aggressive reagents like iodine monochloride (ICl) or iodine activated by strong oxidizers.[1][2] The succinimide portion can influence the transition state, sometimes providing a slight steric or electronic bias.
-
Acid Catalyst Selection: The choice and amount of acid can modulate the reactivity of the iodinating agent. Using a catalytic amount of a strong acid like trifluoroacetic acid (TFA) with NIS is a well-established method for activating NIS without creating an overly reactive system that would default to the electronically favored product.[1][3] Avoid using large quantities of strong mineral acids like H₂SO₄, which can lead to decomposition and favor the 4-iodo isomer.[4][5]
-
Temperature Control: Perform the reaction at the lowest practical temperature (e.g., 0 °C to room temperature). Lower temperatures can enhance selectivity by favoring the transition state with the lower activation energy, which may lead to the desired 5-iodo isomer under certain conditions.
-
Solvent Effects: The solvent can influence the solvation of the electrophile and the transition state. Acetonitrile is a common and effective solvent for NIS iodinations.[3] Exploring less polar solvents might alter the selectivity profile, although this requires empirical testing for your specific system.
-
Caption: Reaction pathways in the iodination of 2-methylanisole.
Q2: My reaction is producing a significant amount of di-iodinated byproducts, complicating purification and lowering the yield.
A2: This is a classic sign of over-reaction. The product, mono-iodo-2-methylanisole, is still an activated aromatic ring and can undergo a second iodination if conditions are too harsh or reagents are in excess.
-
Underlying Cause (The "Why"): The initial introduction of an iodine atom is deactivating, but the powerful activating effects of the methoxy and methyl groups can still render the ring susceptible to a second electrophilic attack, especially when a highly reactive iodinating species is present in excess.
-
Troubleshooting Strategies:
-
Strict Stoichiometric Control: This is the most critical factor. Use a precise molar equivalent of your iodinating agent (e.g., 1.0 to 1.1 equivalents of NIS). A large excess of the iodinating agent will inevitably lead to di-iodination.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material (2-methylanisole) is consumed.
-
Controlled Reagent Addition: Add the iodinating agent slowly or in portions to the solution of 2-methylanisole. This maintains a low instantaneous concentration of the electrophile, disfavoring the second, slower iodination event on the product.
-
Lower Temperature: As with improving regioselectivity, running the reaction at a lower temperature (e.g., 0 °C) will decrease the rate of the second iodination more significantly than the first, thus minimizing the formation of di-iodinated products.
-
| Parameter | Recommendation for Mono-iodination | Rationale |
| Iodinating Agent | 1.0 - 1.1 molar equivalents | Prevents excess reagent from reacting with the mono-iodinated product. |
| Temperature | 0 °C to Room Temperature | Reduces reaction rate, allowing for better control and minimizing over-reaction. |
| Reaction Time | Monitor via TLC/GC-MS | Ensures the reaction is stopped before significant di-iodination occurs. |
| Reagent Addition | Slow, portion-wise addition | Maintains a low concentration of the electrophile, favoring the faster initial reaction. |
| Caption: Recommended parameters to prevent di-iodination. |
Q3: I'm observing dark coloration and the formation of intractable baseline material on my TLC plate, suggesting substrate or product decomposition.
A3: This indicates that your reaction conditions are too harsh, leading to oxidative side reactions.
-
Underlying Cause (The "Why"): Anisole derivatives can be sensitive to strongly acidic and oxidizing environments.[6] The methoxy group can be cleaved under harsh acidic conditions, and the methyl group can be oxidized to a benzaldehyde, especially if potent oxidizing agents are used to generate the I⁺ electrophile (e.g., periodic acid, H₂O₂ with I₂).[7][8]
-
Troubleshooting Strategies:
-
Switch to a Milder Reagent System: The combination of N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) is significantly milder than systems like I₂/H₂SO₄/HIO₄.[7] NIS provides the electrophilic iodine without requiring a separate, harsh oxidizing agent.[2][9]
-
Buffer the Reaction: If acidity is a major concern, and the chosen method allows, consider adding a non-nucleophilic base or buffer to control the pH, although this is less common in standard NIS/TFA protocols.
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation, which may be a contributing factor to decomposition at elevated temperatures.
-
Purify Starting Materials: Ensure your 2-methylanisole and solvent are pure and free of contaminants that could catalyze decomposition.
-
Caption: Recommended workflow for a mild and controlled iodination.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed iodination of 2-methylanisole with NIS?
A1: The reaction proceeds via a classic Electrophilic Aromatic Substitution (SₑAr) mechanism.
-
Activation of Electrophile: The acid catalyst (e.g., H⁺ from TFA) protonates the nitrogen atom of NIS. This makes the iodine atom significantly more electron-deficient and thus a more potent electrophile.
-
Nucleophilic Attack: The π-electron system of the activated 2-methylanisole ring acts as a nucleophile, attacking the electrophilic iodine atom of the protonated NIS. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Rearomatization: A weak base (e.g., the solvent or the counter-ion of the acid) removes a proton from the carbon atom bearing the iodine, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final iodo-substituted product.
Caption: Simplified SₑAr mechanism for NIS iodination.
Q2: How do I choose the best iodinating agent?
A2: The choice depends on a balance of reactivity, selectivity, cost, and safety.
| Reagent | Pros | Cons | Best For... |
| I₂ + Oxidant | Inexpensive iodine source.[8] | Requires harsh oxidants; often low selectivity; can cause decomposition.[7][9] | Scenarios where cost is the primary driver and selectivity is less critical. |
| ICl | Highly reactive. | Can lead to chlorinated byproducts; moisture sensitive; aggressive.[9][10] | Iodination of deactivated rings (not applicable here). |
| NIS | Mild conditions; easy to handle (solid); often high regioselectivity; clean reactions.[1][2] | More expensive than I₂. | High-value synthesis where selectivity, purity, and functional group tolerance are paramount. This is the recommended agent for this synthesis. |
Q3: What is the most effective method for purifying this compound from its 4-iodo isomer?
A3: Separating these two isomers is challenging but achievable.
-
Flash Column Chromatography: This is the most reliable method. The two isomers have slightly different polarities due to the position of the bulky iodine atom relative to the methoxy group. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane with a very low percentage of the polar solvent, is typically effective. Start with pure hexane and gradually increase the polarity while monitoring fractions by TLC.
-
Fractional Distillation: This is only viable if there is a sufficient difference in boiling points (>5-10 °C). This requires a high-efficiency distillation column (e.g., a Vigreux column) and careful control over the distillation rate. It is generally less effective for achieving high purity compared to chromatography.
Section 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing side reactions.
Materials:
-
2-methylanisole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-methylanisole (1.0 eq) and anhydrous acetonitrile.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) to the cooled solution in one portion.
-
Slowly add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 95:5 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours.
-
Upon consumption of the starting material, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Stir until the color of any residual iodine disappears.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient elution starting with pure hexane, to separate the 5-iodo and 4-iodo isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 10. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Iodo-2-methylanisole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 5-Iodo-2-methylanisole from typical reaction mixtures. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address challenges encountered during experimentation.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. The synthesis of this compound, often achieved through electrophilic iodination of 2-methylanisole, can result in a crude mixture containing unreacted starting materials, di-iodinated byproducts, and other impurities. This guide provides a systematic approach to isolating the desired product in high purity.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark-colored oil. Is this normal?
A1: Yes, it is common for the crude product of iodination reactions to be a dark oil or solid. This coloration is often due to the presence of residual iodine or other colored byproducts. The color should be significantly reduced or eliminated upon successful purification.
Q2: What are the most common impurities I should expect?
A2: The most common impurities include unreacted 2-methylanisole, di-iodinated isomers of 2-methylanisole, and residual iodinating reagents or their byproducts.[2] The presence and proportion of these impurities will depend on the specific reaction conditions used.
Q3: How do I choose the best purification method?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
For removal of solid impurities and baseline contaminants: A simple filtration through a plug of silica gel can be effective.[3]
-
For separation of components with different polarities (e.g., starting material from the mono-iodinated product): Flash column chromatography is the most common and effective method.[4]
-
For large-scale purification or if the product is a liquid: Vacuum distillation can be a viable option, provided the boiling points of the components are sufficiently different.[5]
-
If your product is a solid or can be crystallized: Recrystallization is an excellent technique for achieving high purity.[6][7]
Q4: My compound seems to be unstable on silica gel. What are my options?
A4: If you observe degradation of this compound on silica gel (e.g., streaking on TLC with a baseline spot), you can try a few alternative approaches:
-
Use a less acidic stationary phase: Alumina or Florisil can be used as an alternative to silica gel for column chromatography.[3]
-
Deactivate the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in your eluent.[3]
-
Opt for a different purification method: If possible, consider vacuum distillation or recrystallization to avoid chromatography altogether.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating your product from impurities. Perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the ideal conditions that provide good separation (ΔRf > 0.2) between your product and the major impurities.[4] |
| Column Overloading | Loading too much crude material onto the column relative to the amount of stationary phase will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.[4] |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Compound Degradation | As mentioned in the FAQs, your compound may be degrading on the silica gel. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[3] |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvents or solvent mixtures. Common choices for compounds like this compound could include hexanes, ethanol, or mixtures thereof.[6] |
| Using Too Much Solvent | Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.[8] |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature Crystallization | If the compound crystallizes too quickly upon cooling, impurities can be trapped. If this occurs, reheat the solution to redissolve the solid and then allow it to cool more slowly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary to separate all components.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound (Boiling Point: 255.2 °C at 760 mmHg, will be lower under vacuum).[9] The boiling point will depend on the pressure.
-
Characterization: Confirm the purity of the distilled product by analytical techniques such as NMR or GC-MS.
Data Presentation
| Property | This compound | 2-Methylanisole (Starting Material) |
| Molecular Formula | C₈H₉IO | C₈H₁₀O |
| Molecular Weight | 248.06 g/mol | 122.16 g/mol |
| Appearance | Yellow liquid[9] | Colorless liquid[10] |
| Boiling Point | 255.2 °C @ 760 mmHg[9] | 170-172 °C @ 760 mmHg[10] |
| Density | 1.634 g/cm³[9] | 0.985 g/mL at 25 °C |
Visualization
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting poor chromatography separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. americanelements.com [americanelements.com]
- 10. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction with 5-Iodo-2-methylanisole
Welcome to the technical support guide for troubleshooting Grignard reactions involving 5-Iodo-2-methylanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming and utilizing the corresponding Grignard reagent, 2-methoxy-4-methylphenylmagnesium iodide. Our approach is rooted in explaining the causality behind experimental choices to empower you to solve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why must the Grignard reaction be performed under strictly anhydrous conditions?
Grignard reagents are potent nucleophiles but are also extremely strong bases.[1] They react rapidly and exothermically with protic solvents or even trace amounts of water.[2][3] This acid-base reaction is significantly faster than the desired carbon-carbon bond formation. If water is present, it will protonate the Grignard reagent, converting it into the corresponding arene (2-methylanisole) and rendering it inactive for your synthesis.[3][4] Therefore, all glassware must be rigorously dried, and only anhydrous solvents should be used.[5]
Q2: What are the recommended solvents for this reaction?
Ethereal solvents are essential. The electron pairs on the ether oxygen coordinate with and stabilize the magnesium center of the Grignard reagent.[5][6] The most common choices are:
-
Diethyl ether (Et₂O): Lower boiling point (34.6 °C), which can make it easier to initiate the reaction with gentle warming but can also lead to solvent loss if not properly condensed.
-
Tetrahydrofuran (THF): Higher boiling point (66 °C) and a better solvating agent, which can be beneficial for less reactive halides.[7] For an aryl iodide like this compound, either solvent is generally suitable, though THF is often preferred for its superior stabilizing effect.[6][8]
Q3: Is this compound a good substrate for Grignard formation?
Yes, it is an excellent substrate. The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl.[1] The carbon-iodine bond is the weakest among the halogens, facilitating the oxidative insertion of magnesium.[1][7] The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are non-acidic and generally unreactive towards the Grignard reagent, making them compatible functional groups.
Q4: Do I need to run the reaction under an inert atmosphere?
While the primary concern is excluding moisture, excluding oxygen is also critical for achieving high yields and purity.[9] Grignard reagents can react with atmospheric oxygen to form magnesium alkoxide species, which after workup can lead to phenolic impurities.[3] For best results, conducting the reaction under a dry, inert atmosphere of nitrogen or argon is strongly recommended.[3]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during the formation and use of 2-methoxy-4-methylphenylmagnesium iodide.
Problem 1: The reaction fails to initiate.
Symptom: After adding a portion of the this compound solution to the magnesium turnings, there is no observable change. The solution remains clear or shows only the color of the initiator, and no exotherm (heat generation) is detected.
Potential Causes:
-
Passivated Magnesium Surface: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO) that prevents the reaction.[10][11][12] This is the most common cause of initiation failure.
-
Presence of Moisture: Trace amounts of water in the glassware or solvent are quenching the reaction as it begins.[2][4]
-
Low-Quality Reagents: The this compound may contain impurities, or the magnesium may be of low quality.
Solutions & Protocols:
-
Mechanical & Thermal Activation:
-
Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and assembled hot while flushing with dry nitrogen or argon.[8]
-
Before adding solvent, gently grind the magnesium turnings with a glass rod under an inert atmosphere to create fresh, unoxidized surfaces.[9]
-
-
Chemical Activation (Initiators):
-
Iodine: Add a single small crystal of iodine (I₂) to the flask with the magnesium.[9][13] The iodine etches the oxide layer, exposing fresh magnesium.[12][14][15] The characteristic brown color of iodine should disappear as the reaction initiates.[13][16]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. Its reaction with magnesium produces ethylene gas (visible as bubbling) and MgBr₂, which helps to chemically clean the surface.[10] This method is advantageous as the initiation can be visually confirmed by the gas evolution.[10]
-
-
Solvent & Reagent Purity:
| Activation Method | Description | Pros | Cons |
| Grinding | Physically crushing the Mg turnings in the flask. | Simple, introduces no chemical impurities. | Can be difficult to perform effectively in a closed system. |
| Iodine (I₂) Crystal | A small crystal is added to etch the MgO layer. | Highly effective; visible color change upon initiation.[16] | Introduces iodide salts into the mixture. |
| 1,2-Dibromoethane | A few drops react to form ethylene and MgBr₂. | Initiation is confirmed by bubbling.[10] | Introduces bromide salts; DBE is toxic. |
| Pre-formed Grignard | A small amount of a previously made Grignard is added. | Very effective initiator. | Requires a separate, successful Grignard reaction first. |
Problem 2: The yield is low, and a biaryl impurity is isolated.
Symptom: After workup and purification, the yield of the desired alcohol (or other adduct) is low. A major side product is identified as 2,2'-dimethoxy-4,4'-dimethylbiphenyl.
Potential Causes:
-
Wurtz Coupling: This is a significant side reaction where the already-formed Grignard reagent (Ar-MgI) attacks a molecule of the starting material (Ar-I) to form a symmetrical biaryl (Ar-Ar).[3][17][18][19] This process is promoted by high local concentrations of the aryl iodide and elevated temperatures.[3][17][18]
Solutions & Protocols:
-
Control Addition Rate: Add the solution of this compound to the magnesium suspension very slowly, drop-by-drop, using an addition funnel. This maintains a low concentration of the aryl iodide in the flask, minimizing the rate of the Wurtz reaction.[3][17]
-
Temperature Management: The Grignard formation is exothermic. Once initiated, maintain a controlled, gentle reflux using a water or ice bath. Avoid excessive heating, which accelerates the coupling side reaction.[3][17]
-
Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular Wurtz coupling pathway.
Problem 3: The reaction mixture turns dark brown or black.
Symptom: During the formation of the Grignard reagent, the typical cloudy gray solution becomes very dark, almost black.
Potential Causes:
-
Thermal Decomposition: Overheating the reaction can lead to decomposition of the Grignard reagent, especially over prolonged periods.
-
Impurities: Impurities in the magnesium or the aryl iodide can catalyze side reactions, leading to the formation of finely divided metal particles or polymeric tars that cause the dark coloration.[4]
Solutions & Protocols:
-
Strict Temperature Control: As mentioned above, use an external cooling bath to manage the exotherm and maintain a steady, gentle reflux. Do not apply external heat unless absolutely necessary to sustain the reaction.
-
Use High-Purity Reagents: Ensure the magnesium turnings are clean and the this compound has been purified (e.g., by distillation or recrystallization) if its quality is suspect.
Problem 4: Reaction with an ester yields a ketone instead of a tertiary alcohol.
Symptom: You reacted your prepared Grignard reagent with an ester (e.g., ethyl acetate) expecting a tertiary alcohol, but the primary product isolated is a ketone (2-acetyl-5-methylanisole).
Potential Causes:
-
Incorrect Stoichiometry: The reaction of a Grignard reagent with an ester proceeds via a two-step addition. The first equivalent adds to the ester to form a ketone intermediate.[20][21] This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol upon workup.[1][20] If only one equivalent (or less) of the Grignard reagent is present, the reaction will stall at the ketone stage.
Solutions & Protocols:
-
Use Excess Grignard Reagent: When targeting a tertiary alcohol from an ester, always use at least two equivalents of the Grignard reagent.[1][4] It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any reagent lost to side reactions or quenching.
-
Titrate Your Reagent: The concentration of a freshly prepared Grignard solution is never exactly known. It is crucial to determine the molarity via titration before use to ensure accurate stoichiometry in the subsequent reaction.[4]
Key Experimental Protocols
Protocol 1: Preparation of 2-Methoxy-4-methylphenylmagnesium Iodide
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Seal all openings and maintain a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous THF to make a ~0.5 M solution. Transfer this solution to the addition funnel.
-
Initiation: Add a small portion (~5-10%) of the iodoanisole solution to the stirring magnesium. The brown color of the iodine should fade, and gentle bubbling and warming should occur, indicating initiation.[16] If not, gently warm the flask with a heat gun or the palm of your hand.[13]
-
Addition: Once the reaction is self-sustaining, add the remaining iodoanisole solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and gray.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
-
Setup: In a flame-dried vial under argon/nitrogen, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF.
-
Titration: Cool the iodine solution to 0 °C in an ice bath.[22] Slowly add the prepared Grignard reagent dropwise from a syringe until the dark brown/purple color of the iodine just disappears, leaving a colorless or pale yellow solution.[22]
-
Calculation: Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and I₂. Repeat the titration at least twice for an accurate average.
Visual Diagrams
Caption: Workflow for the preparation of the Grignard reagent.
Caption: A logic tree for troubleshooting common Grignard issues.
Caption: Desired reaction pathway versus the Wurtz coupling side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. leah4sci.com [leah4sci.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. Solved Why/how does iodine help to initiate a Grignard | Chegg.com [chegg.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 18. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 19. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Khan Academy [khanacademy.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 5-Iodo-2-methylanisole
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methylanisole. The focus is on a critical parameter: the optimization of palladium catalyst loading. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of an aryl iodide like this compound?
A1: For aryl iodides, which are highly reactive electrophiles in the Suzuki-Miyaura coupling, a lower catalyst loading is generally feasible compared to less reactive aryl bromides or chlorides.[1][2] A typical starting point for optimization ranges from 0.1 mol% to 2 mol% of the palladium precatalyst. For small-scale, exploratory reactions, a loading of 1-2 mol% is a conservative starting point to ensure reaction success. In process development, the goal is often to reduce this to well below 0.1 mol%.[3]
Q2: How do I know if my catalyst loading is too high?
A2: While a high catalyst loading can drive a reaction to completion quickly, it presents several drawbacks. Economically, palladium catalysts are expensive, making lower loadings preferable for large-scale synthesis. Chemically, excessively high concentrations of the active palladium species can lead to an increase in side reactions, most notably the homocoupling of the boronic acid partner (Glaser coupling).[4][5] Furthermore, it results in higher levels of residual palladium in the crude product, complicating purification, which is a critical concern in pharmaceutical applications.
Q3: What are the primary indicators of catalyst deactivation?
A3: Catalyst deactivation is a common issue and can manifest in several ways. The most obvious sign is a reaction that stalls before reaching full conversion of the limiting reagent.[6] Visually, the formation of a black precipitate, commonly known as palladium black, is an indicator of catalyst agglomeration and deactivation.[7] While the appearance of a black solid is common in many successful couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and an incomplete reaction.[7]
Q4: How does the structure of this compound influence the choice of catalyst and loading?
A4: The structure of this compound has two key features:
-
Aryl Iodide : This is the most reactive of the aryl halides, facilitating the rate-determining oxidative addition step.[1] This inherent reactivity allows for potentially very low catalyst loadings.
-
Ortho-Methyl Group : This group introduces steric hindrance near the reaction center. This steric bulk can slow down the reaction and may require the use of specialized ligands to achieve high efficiency. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to accelerate the catalytic cycle and overcome steric challenges.[8][9] The stability and activity imparted by these ligands directly influence the optimal (lower) catalyst loading.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
-
Q: My reaction shows very little or no product formation after several hours. What should I investigate first?
A: A lack of conversion is a common issue that can stem from several sources related to the catalyst system.
-
Potential Cause 1: Inactive Catalyst. The active catalyst in the Suzuki coupling is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction step can sometimes be inefficient.
-
Solution: Ensure your reaction conditions are suitable for generating the active catalyst. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system designed for reliable activation can resolve this issue. Also, verify the quality of your catalyst; old or improperly stored catalysts can exhibit reduced activity.[10]
-
-
Potential Cause 2: Insufficient Catalyst Loading. While the goal is to use low loadings, the initial loading may simply be too low for the specific reaction conditions (temperature, concentration, substrate purity).
-
Solution: Perform a systematic optimization. As a troubleshooting step, increase the catalyst loading to a higher level (e.g., 2-5 mol%) to confirm that the reaction can proceed. If it does, you can then work on systematically lowering the loading.
-
-
Potential Cause 3: Catalyst Poisoning. Impurities in reagents or solvents can act as catalyst poisons.[7] Sulfur- or multi-coordinating compounds are particularly detrimental. Impurities in the boronic acid can also inhibit the reaction.[11]
-
Solution: Use high-purity, degassed solvents and reagents. Ensure the quality of your boronic acid, as they can degrade upon storage. If poisoning is suspected, purifying the starting materials may be necessary.
-
-
Problem 2: The Reaction Stalls and Does Not Go to Completion
-
Q: My reaction proceeds well initially (e.g., 50-70% conversion) but then stops. What is causing this?
A: A stalling reaction is a classic sign of catalyst deactivation during the reaction.
-
Potential Cause 1: Catalyst Agglomeration. The active, soluble Pd(0) species can agglomerate into inactive, insoluble palladium black over the course of the reaction.[7] This is often exacerbated by high temperatures or sub-optimal ligand choice.
-
Solution:
-
Ligand Selection: Employ a ligand that provides better stabilization to the palladium center. Bulky, electron-rich phosphines are excellent for this.[2][12]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition.[10] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Concentration: Very high concentrations can sometimes promote bimolecular deactivation pathways.[6] Diluting the reaction may improve catalyst longevity.
-
-
-
Potential Cause 2: Product Inhibition. In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, leading to a slowdown or complete stop of the catalytic cycle.[13][14]
-
Solution: This is an inherent mechanistic issue. Sometimes, switching to a different ligand can alter the electronic properties of the catalyst enough to mitigate product inhibition.
-
-
Problem 3: Significant Formation of Side Products
-
Q: I am getting my desired product, but also a significant amount of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
A: The formation of these side products is often linked to either the catalyst loading or the reaction atmosphere.
-
Potential Cause 1: Homocoupling due to Oxygen or High Catalyst Loading. The homocoupling of boronic acids is often mediated by Pd(II) species and can be accelerated by the presence of oxygen.[4] An unnecessarily high catalyst loading can also increase the rate of this side reaction.
-
Solution:
-
Inert Atmosphere: Rigorously degas your solvents and ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[15] This is the most critical factor in preventing homocoupling.
-
Reduce Catalyst Loading: Once you have a working system, try to reduce the catalyst loading. This will decrease the concentration of palladium species available to participate in side reactions.
-
-
-
Potential Cause 2: Dehalogenation. The replacement of the iodine atom with a hydrogen atom (protodeiodination) can occur as a competitive pathway. This is often facilitated by the presence of a hydride source, which can arise from solvents (like alcohols) or bases.
-
Data Presentation & Key Parameters
Optimizing catalyst loading requires consideration of the entire reaction system. The tables below summarize key variables.
Table 1: Common Palladium Precatalysts and Typical Loading Ranges for Aryl Iodides
| Precatalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 1 - 5% | A common Pd(0) source, but can be sensitive to air and heat. |
| Pd(OAc)₂ | External ligand needed | 0.5 - 3% | Common Pd(II) source; requires in situ reduction. |
| PdCl₂(dppf) | dppf (integrated) | 1 - 5% | Robust Pd(II) precatalyst, good for a range of substrates. |
| Buchwald Precatalysts | Buchwald ligands | 0.05 - 2% | Highly active, designed for reliable Pd(0) generation and challenging substrates.[16] |
| Pd/C | None (heterogeneous) | 1 - 10% | Heterogeneous catalyst, allows for easier removal but often requires higher loadings and temperatures.[17] |
Table 2: Influence of Base and Solvent on Suzuki Coupling
| Base | Common Solvents | Characteristics & Impact |
| K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Common, inexpensive bases. Require water for solubility and activity.[18][19][20] |
| K₃PO₄ | Toluene, Dioxane, THF | Stronger base, often used in anhydrous conditions. Can be effective for hindered substrates.[16] |
| Cs₂CO₃ | Dioxane, THF, DMF | Highly soluble in organic solvents, very effective but more expensive. |
| Organic Bases (e.g., Et₃N) | Toluene, THF | Generally less effective for the transmetalation step in Suzuki couplings.[20] |
Visualizations: Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for troubleshooting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 5-Iodo-2-methylanisole Cross-Coupling Reactions
A Guide to Preventing Homo-Coupling and Other Side Reactions
Welcome to the technical support center for cross-coupling reactions involving 5-Iodo-2-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homo-coupling, ensuring high-yield and clean synthesis of your target molecules. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of my reaction with this compound?
A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material couple together. In your experiments with this compound, this can manifest in two primary ways:
-
Aryl-Aryl Homo-coupling: Two molecules of this compound react to form 2,2'-dimethoxy-5,5'-dimethylbiphenyl.
-
Coupling Partner Homo-coupling: In reactions like Suzuki or Sonogashira, your boronic acid or terminal alkyne starting materials can couple with themselves to form symmetric biaryls or 1,3-diynes (Glaser coupling), respectively.[1][2]
These byproducts can complicate purification and reduce the yield of your desired cross-coupled product.
Q2: What are the primary causes of homo-coupling?
A2: The formation of homo-coupled products is often linked to two main factors:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then promote the homo-coupling of organometallic reagents, such as boronic acids.[2] In Sonogashira reactions, oxygen facilitates the copper-mediated oxidative dimerization of terminal alkynes.[1][3]
-
Instability of Organometallic Reagents: Some organometallic coupling partners can be prone to decomposition or side reactions, especially at elevated temperatures or in the presence of certain bases, leading to homo-coupling.
Q3: How does the structure of this compound influence its reactivity and potential for side reactions?
A3: The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring of this compound are electron-donating groups. This electronic property can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While aryl iodides are generally highly reactive electrophiles in cross-coupling reactions, the specific electronic and steric environment of your substrate can affect the delicate balance of the catalytic cycle, sometimes favoring undesired pathways if reaction conditions are not optimal.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: I am observing significant formation of 2,2'-dimethoxy-5,5'-dimethylbiphenyl and/or the boronic acid dimer in my Suzuki reaction.
This is a common issue and can be addressed by carefully controlling the reaction conditions to disfavor the pathways leading to homo-coupling.
Solutions:
-
Rigorous Degassing is Crucial: Oxygen is a key culprit in promoting the homo-coupling of boronic acids.[2]
-
Protocol: Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly impact selectivity.
-
Recommendation: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the desired cross-coupling over side reactions.[1] Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes be advantageous over generating it in situ from a Pd(II) source like Pd(OAc)₂.[1]
-
-
Base and Solvent Optimization: The choice of base and solvent can influence the solubility of reaction components and the rate of competing reaction pathways.
Quantitative Data: Effect of Reaction Conditions on Suzuki Homo-coupling
| Parameter | Condition A | Dimer Formation (%) | Condition B | Dimer Formation (%) |
| Oxygen | Air | >10% | Degassed | <1% |
| Catalyst | Pd(OAc)₂ | ~5-10% | Pd(PPh₃)₄ | ~1-3% |
| Ligand | PPh₃ | ~8% | SPhos | <2% |
| Temperature | 100 °C | ~7% | 60 °C | ~2% |
Note: Percentages are illustrative and can vary based on specific substrates and reaction conditions.
Experimental Protocol: Minimizing Homo-coupling in a Suzuki Reaction with this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add a thoroughly degassed solvent mixture of toluene/water (4:1). The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction Execution: Stir the reaction mixture at an optimized temperature (e.g., 80 °C) under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling
Problem: My Sonogashira reaction is producing a significant amount of the 1,3-diyne (Glaser coupling product).
The primary cause of this side reaction is the copper co-catalyst, which, in the presence of oxygen, promotes the oxidative dimerization of the terminal alkyne.[1][3]
Solutions:
-
Go Copper-Free: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol.[1][3] These reactions often require a palladium catalyst with a specialized ligand, such as an N-heterocyclic carbene (NHC) or a bulky phosphine, and an amine base.
-
Rigorous Degassing: If a copper co-catalyst is necessary, it is imperative to exclude oxygen from the reaction. Use degassed solvents and maintain a strict inert atmosphere.
-
Protect the Alkyne: If feasible for your synthetic route, protecting the terminal alkyne with a trialkylsilyl group (e.g., TMS or TIPS) will prevent homo-coupling. The protecting group can be removed in a subsequent step.[3]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., dioxane). Add the terminal alkyne (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.
Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of this compound is giving low yields and some dehalogenated arene byproduct.
While homo-coupling of the aryl iodide is less common in Buchwald-Hartwig amination, other side reactions like hydrodehalogenation can occur. Low yields can be due to catalyst inhibition or slow reaction rates.
Solutions:
-
Ligand Choice is Critical: The success of Buchwald-Hartwig amination heavily relies on the use of appropriate ligands. For a somewhat sterically hindered substrate like this compound, bulky biarylphosphine ligands are generally preferred.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this transformation.[7]
-
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: After an aqueous work-up, purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Grignard Reaction Initiation with 5-Iodo-2-methylanisole
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful activation of magnesium and subsequent Grignard reagent formation using 5-iodo-2-methylanisole. This document is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this critical organometallic reaction.
Introduction: The Challenge of the Oxide Layer
The formation of a Grignard reagent (RMgX) is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds.[1][2] However, a frequent point of failure is the very first step: the reaction between the organic halide and magnesium metal. Magnesium, being an active metal, is invariably coated with a passivating layer of magnesium oxide (MgO) from exposure to air.[3][4][5][6] This inert oxide layer prevents the magnesium from reacting with the this compound, leading to long induction times or complete reaction failure.[1][5][6]
The key to a successful Grignard reaction lies in overcoming this barrier by "activating" the magnesium surface. This guide will explore the most effective and reliable methods to achieve this.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What's the most likely cause?
A1: The primary culprit is almost always the passivating magnesium oxide (MgO) layer on the magnesium turnings.[5][6][7] This layer physically blocks the reaction. Another common issue is the presence of even trace amounts of moisture in your glassware or solvent, which will quench the Grignard reagent as it forms.[6][8][9]
Q2: What are the visual signs of a successful Grignard initiation?
A2: A successful initiation is marked by several distinct visual cues:
-
Heat Generation: The reaction is exothermic, and you should notice a spontaneous warming of the flask. With a low-boiling solvent like diethyl ether, you may even observe gentle reflux.[3][5][7]
-
Color Change/Turbidity: The reaction mixture will typically turn cloudy, with a gray or brownish appearance.[3][5][7]
-
Gas Evolution: If using an activator like 1,2-dibromoethane, you will see bubbling as ethylene gas is produced.[1][2]
-
Disappearance of Iodine Color: If iodine is used as an activator, its characteristic purple or brown color will fade as it reacts with the magnesium.[3][5][7]
Q3: Is this compound a particularly difficult substrate for Grignard formation?
A3: Aryl iodides are generally more reactive than the corresponding bromides or chlorides, which is advantageous.[10] However, the bulky nature of the anisole substituent and potential impurities can sometimes present challenges. The primary hurdle remains the universal issue of magnesium activation.
Q4: I see the reaction start, but then it stops. What could be happening?
A4: This "false start" can occur if only a small, highly reactive portion of the magnesium surface initiates the reaction. The reaction may then stall as this area is consumed or becomes coated with byproducts. This underscores the need for thorough and sustained activation of the bulk magnesium. Another possibility is that the rate of addition of your this compound is too slow.
Troubleshooting Guide: When Initiation Fails
If your reaction fails to initiate, a systematic approach is necessary. The following flowchart and table provide a structured troubleshooting workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| No reaction observed | 1. Passivating MgO layer on magnesium.[5][6][7] 2. Wet glassware or solvent.[6][8][9] 3. Impure this compound. | 1. Activate Magnesium: Use one of the chemical or mechanical methods detailed below. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar).[5][11][12][13] Use freshly distilled, anhydrous solvent.[14][15] 3. Purify Reagent: Purify the aryl iodide if necessary. |
| Reaction starts then stops | 1. Insufficient activation of the bulk magnesium surface. 2. Low local concentration of the aryl iodide. | 1. Re-activate: Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. Consider mechanical crushing. 2. Increase Addition Rate: Slightly increase the rate of addition of the this compound solution. |
| Formation of a white precipitate (Wurtz coupling) | High local concentration of the aryl iodide reacting with the formed Grignard reagent.[6] | 1. Slow Addition: Add the this compound solution dropwise to maintain a gentle reflux.[6] 2. Efficient Stirring: Ensure the mixture is well-stirred to quickly disperse the incoming aryl iodide. |
In-Depth Protocols for Magnesium Activation
The fundamental principle of activation is to disrupt the magnesium oxide layer and expose the fresh, reactive metal beneath.[5] This can be achieved through chemical or mechanical means.
Chemical Activation Methods
Chemical activators react with the magnesium surface, etching away the oxide layer.[4]
Method 1: Iodine (I₂) Activation
Iodine is a classic and effective activator. It is thought to react with magnesium at weak points in the oxide layer, creating reactive magnesium iodide and exposing fresh metal.[7][16][17] The disappearance of the iodine's purple/brown color is a reliable indicator of reaction initiation.[3][5]
Protocol:
-
Glassware Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere (N₂ or Ar).[12][18]
-
Reagent Setup: Add the magnesium turnings to the cooled flask.
-
Initiation: Add a single, small crystal of iodine.
-
Solvent and Halide Addition: Add a small portion of anhydrous THF or diethyl ether (enough to cover the magnesium) and a small amount (approx. 5-10%) of your this compound solution.
-
Observation: Stir the mixture. Gentle warming with a heat gun may be applied to start the reaction.[6][19] Initiation is confirmed by the fading of the iodine color, warming, and the appearance of cloudiness.[3][5]
-
Continuation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
Method 2: 1,2-Dibromoethane (DBE) Activation
DBE is a highly reactive alkyl halide that readily reacts with magnesium in a process sometimes called the "entrainment method".[1][19][20] The reaction produces ethylene gas and magnesium bromide, effectively cleaning the magnesium surface.[1][4] The evolution of bubbles is a clear sign of successful activation.[1][2]
Protocol:
-
Glassware and Reagent Setup: Prepare the apparatus with magnesium turnings under an inert atmosphere as described for the iodine method.
-
Solvent Addition: Add a portion of anhydrous THF or diethyl ether to cover the magnesium.
-
Initiation: With stirring, add a few drops (typically 3-5) of 1,2-dibromoethane via syringe.
-
Observation: Watch for the evolution of gas bubbles. The reaction can be vigorous.
-
Organic Halide Addition: Once the bubbling from the DBE reaction subsides, begin the slow, dropwise addition of the this compound solution.
Mechanical Activation Methods
Mechanical methods physically break the oxide layer, exposing the underlying reactive metal.[4] These methods can be used alone or in conjunction with chemical activators.
Method 3: Crushing/Grinding
This is a straightforward method to create fresh, oxide-free surfaces.
Protocol:
-
Preparation: Add the magnesium turnings to the flame-dried flask under an inert atmosphere.
-
Mechanical Agitation: Before adding any solvent, use a dry, glass stirring rod to firmly press and grind some of the magnesium turnings against the bottom of the flask.[5][21] Be careful not to break the glassware.
-
Initiation: After crushing, add the anhydrous solvent and a small portion of the this compound solution to begin the reaction.
Method 4: Sonication
Ultrasonic baths can be used to clean the magnesium surface through cavitation.[8][20]
Protocol:
-
Setup: Assemble the reaction flask with magnesium, solvent, and a small portion of the this compound.
-
Sonication: Place the flask in an ultrasonic bath and sonicate until the reaction initiates, as indicated by warming and turbidity.[20]
Advanced Activation Method: DIBAH
For particularly stubborn reactions, diisobutylaluminium hydride (DIBAH) can be used. It acts as both an activator for the magnesium surface and a drying agent for the reaction mixture. This method allows for initiation at or below 20°C for aryl Grignard reagents.[22]
Summary of Activation Methods
| Method | Activator | Key Observable Sign | Typical Temperature | Notes |
| Iodine | I₂ crystal | Disappearance of purple/brown color[3][5] | Room Temp. to gentle warming | Simple and very common method.[5] |
| DBE | 1,2-Dibromoethane | Bubbling (ethylene gas)[1][2] | Room Temperature | Reaction with DBE can be vigorous.[5] |
| Mechanical | Crushing/Stirring | Localized bubbling or cloudiness | Room Temperature | Physically exposes fresh magnesium surface.[5][23] |
| Sonication | N/A | General cloudiness and warming | Room Temperature | Cleans the magnesium surface via cavitation.[8][20] |
| DIBAH | DIBAH (5-12 mol%) | Temperature increase | ≤ 20°C for aryl halides | Also acts as a drying agent.[22] |
The Grignard Formation Pathway
The following diagram illustrates the critical steps and dependencies for a successful Grignard formation.
Caption: Workflow for successful Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solved Why/how does iodine help to initiate a Grignard | Chegg.com [chegg.com]
- 18. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
Overcoming low reactivity of 5-Iodo-2-methylanisole in C-C coupling
Prepared by: The Senior Application Scientist Team Document ID: TSC-2026-01-CC-08A Last Updated: January 2, 2026
Introduction: Understanding the Challenge of 5-Iodo-2-methylanisole
Welcome to the technical support guide for overcoming challenges associated with this compound in carbon-carbon (C-C) cross-coupling reactions. This substrate is frequently encountered in medicinal chemistry and materials science workflows. However, its structure presents a unique combination of steric and electronic properties that often leads to low reactivity, poor yields, and frustrating side reactions.
The primary hurdles stem from two key features of the molecule:
-
Steric Hindrance: The methyl group at the C2 position, ortho to the iodine, physically obstructs the palladium catalyst's approach to the carbon-iodine bond. This significantly slows down the crucial initial step of the catalytic cycle: oxidative addition.[1][2][3]
-
Electronic Effects: The methoxy group at the C5 position is electron-donating. This increases the electron density of the aromatic ring, making the aryl iodide less electrophilic and therefore less reactive towards the electron-rich Pd(0) catalyst.[4][5]
This guide is structured to provide direct, actionable solutions to common problems encountered when using this substrate in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction has stalled. The starting material is mostly unreacted after several hours, even at high temperatures. What's wrong?
Answer: This is a classic symptom of a failed or inhibited oxidative addition , the rate-limiting step for this substrate. The palladium catalyst is likely struggling to insert into the sterically shielded C-I bond.
Immediate Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel was properly sealed and that all solvents and reagents were rigorously degassed. Any discoloration of the reaction mixture to form palladium black is a sign of catalyst decomposition.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a catalytic system designed for sterically demanding substrates.
-
Switch to Bulky, Electron-Rich Ligands: Triphenylphosphine (PPh₃) is often not bulky enough. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) are designed to create a more reactive, coordinatively unsaturated palladium center that can overcome steric barriers.[4][7] N-heterocyclic carbene (NHC) ligands are also highly effective for activating hindered aryl halides.[8]
-
Use a Pre-formed Pd(0) Catalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) might be inefficient.[9] Using a stable, pre-formed Pd(0) catalyst like Pd₂(dba)₃ in combination with a suitable ligand can provide a more reliable source of the active catalyst.
-
-
Increase Temperature: For difficult couplings, temperatures of 100-120 °C are common.[1][10] If you are running the reaction at 80 °C, a temperature increase may be necessary to overcome the activation energy barrier.
Q2: The reaction works, but my yield is consistently low (<30%), and I see significant amounts of a de-iodinated byproduct (2-methylanisole). How can I improve the yield?
Answer: Low yield accompanied by de-iodination (protodehalogenation) points to side reactions competing with the desired cross-coupling pathway. This often occurs when the transmetalation or reductive elimination steps are slow compared to catalyst or substrate decomposition pathways.
Optimization Strategies:
-
Base Selection is Critical: The base plays a crucial role in the transmetalation step (for Suzuki) and in regenerating the catalyst (for Heck).
-
For Suzuki Coupling: A weak base like Na₂CO₃ may be insufficient. Switch to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃ .[4][11] These bases are more effective at activating the boronic acid to form the boronate species required for transmetalation.
-
For Heck/Sonogashira Coupling: An organic amine base like triethylamine (Et₃N) is standard. Ensure it is pure and dry. For challenging substrates, a stronger, bulkier base like DBU or a phosphazene base may be beneficial.
-
-
Solvent System: The solvent must solubilize all components and facilitate the catalytic cycle.
-
Aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane, Toluene, or THF , often with a small amount of water (e.g., 4:1 or 5:1 ratio) for Suzuki reactions to aid in dissolving the base and promoting boronate formation.[12]
-
-
Minimize Water Content (Except for Suzuki): For Heck and Sonogashira reactions, ensure strictly anhydrous conditions. Excess water can lead to unwanted side reactions. For Suzuki reactions, a small, controlled amount of water is often beneficial, but excess water can promote protodeboronation of the boronic acid coupling partner.[4]
Q3: I'm performing a Suzuki-Miyaura coupling and observe a large amount of homocoupled biaryl product from my boronic acid. What causes this?
Answer: The homocoupling of boronic acids is a common side reaction, typically caused by the presence of oxygen, which facilitates an oxidative coupling pathway.[6]
Preventative Measures:
-
Rigorous Degassing: This is the most critical factor. Before adding the catalyst, ensure the solvent is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through it for at least 20-30 minutes.[6] Alternatively, use a freeze-pump-thaw cycle for maximum oxygen removal.
-
Maintain Positive Inert Gas Pressure: Throughout the reaction setup and duration, maintain a slight positive pressure of an inert gas to prevent air from entering the flask.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes exacerbate side reactions. Ensure you are using a typical loading of 1-5 mol %.
Optimized Starting Protocols
The following are starting-point protocols for common C-C couplings with this compound. Note: These are generalized procedures and may require further optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to maximize the rate of oxidative addition and transmetalation for hindered substrates.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂ (2 mol %)) and a bulky phosphine ligand (e.g., SPhos (4 mol %)).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio, concentration ~0.1 M) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) precatalysts.[9] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that effectively promote the transmetalation step.[4][11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Good for solubilizing reagents and facilitating the catalytic cycle.[12] |
| Temperature | 100 - 110 °C | Overcomes the high activation energy of oxidative addition. |
Protocol 2: Mizoroki-Heck Coupling
This protocol uses a phosphine-free system, which can be robust at high temperatures.
Step-by-Step Methodology:
-
Vessel Preparation: To a sealable reaction tube, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2 mol %), and a base such as K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a polar aprotic solvent like DMF or DMA (concentration ~0.2 M).
-
Inerting: Seal the tube and purge with argon for 15 minutes.
-
Reaction: Heat the mixture to 120-140 °C with stirring.[13]
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol.
Protocol 3: Sonogashira Coupling
This protocol uses a copper co-catalyst to facilitate the coupling with a terminal alkyne.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol %), and a copper co-catalyst, CuI (4 mol %).
-
Inerting: Evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Under argon, add a solvent like THF or DMF, followed by the terminal alkyne (1.2 equiv) and an amine base like Et₃N or DIPA (3.0 equiv).
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol, typically filtering through Celite first to remove copper salts.
Visualizing the Process
Diagram 1: The Palladium Cross-Coupling Cycle
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The low reactivity of this compound primarily impacts the initial "Oxidative Addition" step.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting C-C coupling reactions.
Frequently Asked Questions (FAQs)
Q: Can I use 5-bromo-2-methylanisole instead? It's cheaper. A: While possible, aryl bromides are significantly less reactive than aryl iodides in oxidative addition. If you are already facing reactivity issues with the iodide, switching to the bromide will make the reaction even more challenging. It would require a highly active catalytic system, likely with an NHC ligand, and potentially higher temperatures.[14]
Q: Why are Buchwald-type ligands so effective for this kind of substrate? A: These ligands possess two key features: 1) They are very bulky, which promotes the formation of a highly reactive, low-coordinate L-Pd(0) species. This less-crowded palladium center is better able to approach the hindered C-I bond. 2) They are extremely electron-rich, which increases the electron density on the palladium atom, making it a better nucleophile and accelerating the rate of oxidative addition.[15]
Q: Is a copper co-catalyst always necessary for Sonogashira couplings? A: While the classic Sonogashira reaction uses a copper(I) co-catalyst, numerous "copper-free" protocols have been developed.[16] These often require a specific ligand system and may use a different amine base. For a challenging substrate like this compound, a copper-free version might require more extensive optimization, so starting with a well-established Pd/CuI system is recommended.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 5-Iodo-2-methylanisole: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical intermediates is paramount. 5-Iodo-2-methylanisole, a versatile building block in organic synthesis, presents a unique analytical challenge due to the presence of a heavy halogen and its aromatic nature.[1] This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the nuances of each technique, researchers can select the optimal analytical strategy for their specific needs, from routine reaction monitoring to detailed structural confirmation.
The Dichotomy of Ionization: Hard vs. Soft Techniques
The choice of ionization method is the most critical parameter in the mass spectrometry analysis of a small molecule like this compound. It dictates the extent of fragmentation and, consequently, the type of structural information that can be obtained.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2][3] This energetic process often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[2][3] EI is particularly well-suited for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS).[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] ESI imparts significantly less energy to the analyte, resulting in minimal fragmentation and typically yielding the protonated molecule, [M+H]⁺.[5][6] This makes ESI ideal for determining the molecular weight of a compound and for analyzing less volatile or thermally labile molecules, commonly interfaced with Liquid Chromatography (LC-MS).[7][8]
Comparative Analysis of this compound Mass Spectra
The mass spectra of this compound and its non-iodinated analog, 2-methylanisole, are markedly different, especially under EI conditions. The presence of the iodine atom introduces unique fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry: A Tale of Two Fragments
Under EI, this compound is expected to produce a rich fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 248 should be clearly visible due to the stability of the aromatic ring.[9] The fragmentation will be dictated by the relative strengths of the bonds and the stability of the resulting fragments.
A direct comparison with 2-methylanisole (MW: 122.17 g/mol ) is illustrative. The EI spectrum of 2-methylanisole shows a strong molecular ion peak at m/z 122 and a significant fragment at m/z 107, corresponding to the loss of a methyl group (˙CH₃).[10]
For this compound, two primary fragmentation pathways are anticipated:
-
Loss of the Methyl Group: Similar to 2-methylanisole, the loss of the methyl radical from the methoxy group is a likely fragmentation pathway, resulting in a fragment ion at m/z 233.
-
Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule, making its cleavage a highly probable event. This would lead to the loss of an iodine radical (˙I), producing a fragment ion at m/z 121.
The relative abundance of these fragments provides insight into the molecule's structure. The presence of a fragment at m/z 127, corresponding to the iodine cation (I⁺), is also a possibility, further confirming the presence of iodine in the molecule.[11]
Table 1: Predicted Key EI-MS Fragments for this compound and Experimental Fragments for 2-Methylanisole.
| m/z (Predicted for this compound) | Proposed Fragment | m/z (Experimental for 2-Methylanisole)[10] | Proposed Fragment |
| 248 | [M]⁺˙ | 122 | [M]⁺˙ |
| 233 | [M - CH₃]⁺ | 107 | [M - CH₃]⁺ |
| 121 | [M - I]⁺ | 91 | [M - OCH₃]⁺ |
| 127 | [I]⁺ | 77 | [C₆H₅]⁺ |
Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Giant
In contrast to the extensive fragmentation observed in EI-MS, ESI-MS of this compound is expected to be much simpler. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 249. This provides a clear and unambiguous determination of the molecular weight.
However, a noteworthy phenomenon in the ESI-MS of iodinated aromatic compounds is the potential for in-source deiodination, particularly when using formic acid as a mobile phase additive.[3] This can lead to the observation of an ion corresponding to the deiodinated molecule, which in this case would be 2-methylanisole, appearing as its protonated form [M-I+H]⁺ at m/z 123. Researchers should be aware of this potential artifact and optimize their LC-MS conditions accordingly to avoid misinterpretation of the data.
Table 2: Predicted ESI-MS Ions for this compound.
| m/z (Predicted) | Proposed Ion | Ionization Mode |
| 249 | [M+H]⁺ | Positive |
| 271 | [M+Na]⁺ | Positive |
| 123 | [M-I+H]⁺ (potential in-source deiodination) | Positive |
Experimental Protocols
To achieve the results discussed above, the following experimental protocols are recommended.
GC-MS Analysis (EI)
This protocol is suitable for the analysis of this compound and for comparison with 2-methylanisole.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Scan Range: m/z 40-300.
LC-MS Analysis (ESI)
This protocol is designed for the molecular weight determination of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start with 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100-400.
Visualizing the Fragmentation and Workflow
To further clarify the processes described, the following diagrams illustrate the predicted EI fragmentation pathway of this compound and a comparative experimental workflow.
Caption: Predicted EI fragmentation of this compound.
Caption: Comparative workflow for MS analysis.
Conclusion: A Strategy for Every Objective
The mass spectrometric analysis of this compound is a clear example of how the choice of ionization technique directly impacts the analytical outcome.
-
For structural confirmation and impurity profiling , the detailed fragmentation pattern provided by GC-EI-MS is invaluable. The predictable cleavages provide a high degree of confidence in the identification of the analyte and its potential isomers or byproducts.
-
For rapid molecular weight confirmation and reaction monitoring , the simplicity and speed of LC-ESI-MS are ideal. It provides a clear indication of the presence of the target compound with minimal sample preparation and analysis time.
By understanding the principles outlined in this guide, researchers can harness the power of mass spectrometry to effectively characterize this compound and other similar molecules, accelerating their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. peerj.com [peerj.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. whitman.edu [whitman.edu]
A Comparative Guide to the FT-IR Spectrum of 5-Iodo-2-methylanisole: An In-Depth Technical Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. 5-Iodo-2-methylanisole serves as a valuable intermediate, and its structural verification is often a critical step in synthetic workflows[1]. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for confirming the presence of key functional groups and understanding the vibrational characteristics of a molecule. This guide offers a comprehensive analysis of the expected FT-IR spectrum of this compound, placed in context through a detailed comparison with its structural analogs, 2-methylanisole and 4-iodoanisole.
While a publicly available experimental spectrum for this compound is not readily found, we can construct a highly accurate predicted spectrum based on the foundational principles of infrared spectroscopy and by analyzing the spectra of closely related compounds. This comparative approach not only allows for the confident identification of this compound but also deepens our understanding of how substituent patterns on an aromatic ring influence its vibrational modes.
The Logic of Spectral Interpretation: A Comparative Approach
The FT-IR spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its chemical bonds. By dissecting the structure of this compound into its constituent parts—the substituted benzene ring, the methoxy group, the methyl group, and the iodine atom—we can anticipate the regions of the infrared spectrum where characteristic absorptions will occur. The true analytical power, however, is unlocked by comparing these expected peaks with the known spectra of simpler, related molecules.
Our comparative analysis will focus on:
-
2-Methylanisole: This molecule provides the spectral signature of the methoxy and methyl groups on the aromatic ring without the influence of the heavy iodine atom.
-
4-Iodoanisole: This compound allows us to observe the spectral impact of the iodine substituent on the aromatic ring, particularly on the C-I stretching and out-of-plane bending vibrations.
By understanding the spectral features of these two analogs, we can effectively triangulate the expected FT-IR spectrum of this compound.
Predicted FT-IR Peak Assignments for this compound and Comparative Analogs
The following table summarizes the expected and observed vibrational frequencies for this compound and its comparative compounds. The assignments are based on established group frequency correlations and data from public spectral databases.[2][3][4][5]
| Vibrational Mode | 2-Methylanisole (Observed cm⁻¹)[2][6][7][8] | 4-Iodoanisole (Observed cm⁻¹)[3][9] | This compound (Predicted cm⁻¹) | Rationale for Prediction |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Aromatic C-H stretching vibrations consistently appear above 3000 cm⁻¹. This is a characteristic feature of sp² hybridized carbon-hydrogen bonds.[5] |
| Aliphatic C-H Stretch | ~2960, 2850 | ~2960, 2850 (from methoxy) | ~2960, 2850 | These peaks are due to the asymmetric and symmetric stretching of the methyl and methoxy C-H bonds. Their positions are relatively insensitive to substitution on the aromatic ring. |
| Aromatic C=C Stretch | ~1600, 1585, 1500, 1450 | ~1587, 1485, 1460 | ~1590, 1490, 1460 | The substitution pattern on the benzene ring influences the number and position of these bands. The 1,2,4-trisubstitution of this compound will result in a distinct pattern in this region. |
| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | ~1245 | ~1250 | This strong absorption is characteristic of the aryl-alkyl ether linkage and is a prominent feature in the spectra of anisoles. |
| Symmetric C-O-C Stretch (Aryl Ether) | ~1030 | ~1030 | ~1030 | This vibration is also characteristic of the aryl-alkyl ether group. |
| Aromatic C-H Out-of-Plane Bending | ~750 | ~820 | ~870, 810 | The positions of these strong bands are highly diagnostic of the substitution pattern on the benzene ring. For 1,2,4-trisubstitution, two strong bands are expected in this region.[4] |
| C-I Stretch | N/A | Below 600 | Below 600 | The carbon-iodine stretching vibration is expected at a low frequency due to the high mass of the iodine atom. This peak may be weak and can sometimes be difficult to observe.[4][10] |
Experimental Workflow for FT-IR Analysis
To ensure the acquisition of a high-quality FT-IR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be self-validating by incorporating essential background and sample preparation steps.
Figure 1: A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.
Detailed Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is properly purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
-
Background Collection: With the clean Attenuated Total Reflectance (ATR) crystal in place, collect a background spectrum. This step is crucial as it subtracts the absorbance of the crystal and the ambient atmosphere from the final sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal. Ensure the crystal surface is completely covered.
-
Pressure Application: Use the ATR press to apply firm, even pressure to the sample. Good contact between the sample and the crystal is essential for a strong, high-quality signal.
-
Spectral Acquisition: Collect the sample spectrum. A typical acquisition range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Data Processing: After acquisition, the spectrum should be baseline corrected. The peaks of interest can then be identified and their wavenumbers recorded.
Interpreting the Spectrum: A Step-by-Step Guide
The logical flow for analyzing the resulting FT-IR spectrum of a sample suspected to be this compound is as follows:
Figure 2: Logical workflow for the interpretation of the FT-IR spectrum of this compound.
Conclusion
The power of FT-IR spectroscopy in structural elucidation lies not just in identifying individual functional groups but in piecing together the evidence to build a coherent picture of the entire molecule. By leveraging a comparative approach with structurally similar compounds like 2-methylanisole and 4-iodoanisole, we can confidently predict and interpret the FT-IR spectrum of this compound. The presence of characteristic aromatic and aliphatic C-H stretches, strong aryl ether C-O absorptions, a specific pattern of aromatic C=C stretching and C-H out-of-plane bending bands, and a low-frequency C-I stretch would collectively provide strong evidence for the successful synthesis or identification of this important chemical intermediate. This guide provides the foundational knowledge and practical workflows for researchers to apply this technique with scientific rigor and confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 4-Iodoanisole(696-62-8) IR Spectrum [m.chemicalbook.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Methylanisole, 99% | Fisher Scientific [fishersci.ca]
- 9. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 5-Iodo-2-methylanisole
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 5-Iodo-2-methylanisole, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception.[1][2] Its purity can significantly impact the yield and impurity profile of subsequent reactions. This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the comprehensive purity assessment of this compound, supported by experimental data and a detailed rationale for methodological choices.
The Rationale for Reversed-Phase HPLC
This compound is a relatively non-polar aromatic compound, making it an ideal candidate for analysis by reversed-phase HPLC.[3][4] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5][6] Non-polar compounds, like our analyte, interact more strongly with the stationary phase, leading to longer retention times than polar impurities.[7] The versatility and wide applicability of RP-HPLC make it the "Swiss army knife" of liquid chromatography and the first choice for method development for such compounds.[7]
Method A: The C18 Workhorse
Our first approach utilizes a C18 (octadecylsilane) column, the most common and well-characterized stationary phase in reversed-phase HPLC.[6] The long alkyl chains provide a highly hydrophobic surface, offering excellent retention for non-polar molecules.
Experimental Protocol: Method A
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Justification of Parameters:
-
C18 Column: Provides strong hydrophobic retention for the analyte and its likely non-polar impurities.[3][8]
-
Acetonitrile/Water Mobile Phase: A common, effective, and UV-transparent mobile phase for RP-HPLC.[6] The 70:30 ratio is a good starting point for achieving a reasonable retention time for a non-polar aromatic compound.
-
UV Detection at 254 nm: Aromatic compounds, such as this compound, typically exhibit strong absorbance at this wavelength, providing good sensitivity.
-
Method B: Phenyl Column for Enhanced Aromatic Selectivity
For a comparative analysis, a phenyl-hexyl stationary phase is employed in Method B. Phenyl columns offer alternative selectivity to C18 columns, particularly for aromatic compounds. The phenyl groups can engage in π-π interactions with the aromatic ring of the analyte and its impurities, which can lead to improved resolution of structurally similar compounds, such as isomers.[9][10]
Experimental Protocol: Method B
-
Sample Preparation: The same procedure as in Method A is followed.
-
HPLC System and Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Justification of Parameters:
-
Phenyl-Hexyl Column: Chosen to exploit potential π-π interactions, which may provide a different elution order and better separation of aromatic isomers or related substances compared to the purely hydrophobic interactions of a C18 column.[9]
-
Methanol/Water Mobile Phase: Methanol is another common organic modifier in RP-HPLC.[6] Its different solvent properties compared to acetonitrile can alter the selectivity of the separation. The 80:20 ratio is adjusted to provide a suitable retention time on the phenyl column.
-
Performance Comparison
To objectively evaluate the two methods, a sample of this compound was spiked with three potential process-related impurities: 2-methylanisole (a potential starting material or de-iodinated byproduct), 4-Iodo-2-methylanisole (a positional isomer), and 2,5-Diiodo-2-methylanisole (a potential over-iodinated byproduct). The chromatographic performance of each method is summarized in the table below.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | ||
| 2-Methylanisole | 4.2 | 5.1 |
| This compound | 8.5 | 9.8 |
| 4-Iodo-2-methylanisole | 8.9 | 11.2 |
| 2,5-Diiodo-2-methylanisole | 12.1 | 14.5 |
| Resolution (Rs) | ||
| 2-Methylanisole / this compound | > 10 | > 10 |
| This compound / 4-Iodo-2-methylanisole | 1.6 | 2.8 |
| 4-Iodo-2-methylanisole / 2,5-Diiodo-2-methylanisole | > 5 | > 5 |
| Tailing Factor (Tf) | ||
| This compound | 1.1 | 1.2 |
| Theoretical Plates (N) | ||
| This compound | ~12,000 | ~11,000 |
Analysis of Comparative Data
Both methods are capable of separating the main component from the selected potential impurities. However, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the critical pair: the this compound and its positional isomer, 4-Iodo-2-methylanisole. The resolution value of 2.8 in Method B indicates a baseline separation, which is highly desirable for accurate quantification of isomeric impurities. In contrast, the resolution of 1.6 in Method A, while acceptable, suggests a more challenging integration and quantification of the minor isomer peak. This highlights the importance of screening different column chemistries during method development to achieve optimal selectivity.
The slightly higher tailing factor and lower plate count for the main peak in Method B are minor trade-offs for the significant gain in resolution for the critical pair. Both methods exhibit excellent retention and separation of the less polar di-iodinated impurity and the more polar de-iodinated impurity.
Visualizing the Workflow and Method Logic
To better illustrate the experimental process and the underlying principles of method development, the following diagrams are provided.
Caption: HPLC Purity Assessment Workflow.
Caption: HPLC Parameter Interdependencies.
Conclusion and Recommendations
Both the C18-based and Phenyl-Hexyl-based HPLC methods are suitable for the purity assessment of this compound.
-
Method A (C18) is a robust, general-purpose method that provides good overall performance and is an excellent choice for routine quality control where isomeric impurities are not a primary concern.
-
Method B (Phenyl-Hexyl) is the superior choice for in-depth purity analysis and method validation, especially when accurate quantification of positional isomers is required. The alternative selectivity offered by the phenyl stationary phase provides a critical advantage in resolving these closely related compounds.
For comprehensive characterization and in-process controls during the development of synthetic routes involving this compound, it is recommended to utilize the Phenyl-Hexyl column (Method B) due to its enhanced resolving power for isomeric impurities. For routine release testing where a simpler, faster analysis is sufficient, the C18 method (Method A) can be employed, provided it has been demonstrated to be fit for purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 4. jordilabs.com [jordilabs.com]
- 5. moravek.com [moravek.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comprehensive Guide to the Relative Reactivity of 5-Iodo-2-methylanisole and its Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Decisive Role of Substituent Effects in Aryl Iodide Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, is often the initial oxidative addition of the aryl halide to the palladium(0) center.[1][2] The facility of this step is profoundly influenced by the electronic and steric environment of the carbon-iodine bond.
Electronic Effects: The electronic nature of the substituents on the aromatic ring can either accelerate or retard the rate of oxidative addition.
-
Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbon atom bearing the iodine, making it more susceptible to nucleophilic attack by the electron-rich palladium(0) catalyst. This generally leads to an increase in the rate of oxidative addition.
-
Electron-donating groups (EDGs) , conversely, decrease the electrophilicity of the carbon atom, which can slow down the oxidative addition step.[2]
These electronic influences are quantitatively described by Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.[3][4] The methoxy group (-OCH₃) is a particularly interesting substituent as its effect is position-dependent. It is electron-donating at the para position (σp = -0.27) due to its strong +M (mesomeric) effect, but electron-withdrawing at the meta position (σm = +0.12) where the mesomeric effect is absent and the -I (inductive) effect dominates.[5][6] The methyl group (-CH₃) is generally considered a weak electron-donating group through inductive and hyperconjugation effects (σp = -0.17, σm = -0.07).[6]
Steric Effects: The steric hindrance around the C-I bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition. This "ortho effect" is particularly pronounced when substituents are located at the positions adjacent to the iodine atom.[7][8] The size of a substituent can be quantified by its A-value, which is a measure of its steric demand.[9][10][11]
Structural Isomers of Iodo-methylanisole: A Comparative Analysis
Let us consider the following representative positional isomers of iodo-methylanisole to illustrate the interplay of these effects:
-
5-Iodo-2-methylanisole: The target compound.
-
2-Iodo-5-methylanisole: Iodine is ortho to the methoxy group.
-
4-Iodo-2-methylanisole: Iodine is para to the methoxy group.
-
3-Iodo-4-methylanisole: Iodine is meta to the methoxy group.
Caption: Positional isomers of iodo-methylanisole.
Predicted Reactivity Order
Based on the principles outlined above, we can predict a qualitative reactivity order for these isomers in a typical palladium-catalyzed cross-coupling reaction.
-
4-Iodo-2-methylanisole (Most Reactive):
-
Electronic Effect: The methoxy group is para to the iodine, exerting a strong electron-donating (+M) effect. While EDGs generally decrease reactivity, the iodine atom is activated by the ortho methyl group's weak electron-donating effect. More importantly, the para methoxy group strongly activates the ring towards electrophilic attack, which can be a contributing factor in some cross-coupling mechanisms. In the context of oxidative addition, the electron-donating nature might be less favorable. However, the lack of significant steric hindrance at the iodine position is a major advantage.
-
Steric Effect: The iodine is relatively unhindered, with a hydrogen atom on one ortho position and a methyl group on the other.
-
-
3-Iodo-4-methylanisole:
-
Electronic Effect: The methoxy group is meta to the iodine, where it acts as an electron-withdrawing group (-I effect). This should increase the electrophilicity of the carbon atom attached to the iodine, thus accelerating oxidative addition. The methyl group is para to the iodine, providing a weak electron-donating effect.
-
Steric Effect: The iodine atom is sterically unhindered, with hydrogen atoms at both ortho positions.
-
-
This compound (Target Compound):
-
Electronic Effect: The methoxy group is meta to the iodine, exerting an electron-withdrawing inductive effect, which is favorable for oxidative addition. The methyl group is ortho to the iodine.
-
Steric Effect: The presence of the methyl group at the ortho position introduces some steric hindrance, which may retard the approach of the palladium catalyst compared to the 3-iodo and 4-iodo isomers.
-
-
2-Iodo-5-methylanisole (Least Reactive):
-
Electronic Effect: The methoxy group is ortho to the iodine. While electronically it would have a strong +M effect, the steric interaction with the bulky iodine atom can force the methoxy group out of the plane of the benzene ring, diminishing this resonance effect.
-
Steric Effect: The presence of the methoxy group directly adjacent to the iodine atom creates significant steric hindrance, which is expected to be the dominant factor in reducing its reactivity.[12]
-
Predicted Reactivity Trend: 4-Iodo-2-methylanisole > 3-Iodo-4-methylanisole > this compound > 2-Iodo-5-methylanisole
A General Protocol for a Competitive Kinetic Experiment to Determine Relative Reactivity
To empirically validate the predicted reactivity, a competitive kinetic experiment is a highly effective method. In this setup, a mixture of two or more isomers is subjected to the cross-coupling reaction with a limited amount of a common coupling partner. The relative consumption of the isomers over time provides a direct measure of their relative reaction rates.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a competitive kinetic study.
Detailed Protocol:
-
Reagents and Materials:
-
This compound and its positional isomers (e.g., 2-iodo-5-methylanisole, 4-iodo-2-methylanisole, 3-iodo-4-methylanisole)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, heating block, GC or HPLC instrument
-
-
Procedure:
-
To a reaction vial, add this compound (0.5 mmol), the other iodo-methylanisole isomer(s) (0.5 mmol each), phenylboronic acid (0.5 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), K₃PO₄ (1.5 mmol), and the internal standard.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed toluene (5 mL) via syringe.
-
Take an initial sample (t=0) by withdrawing a small aliquot (e.g., 0.1 mL) and quenching it in a vial containing diethyl ether and water.
-
Place the reaction vial in a preheated heating block at 100 °C and stir vigorously.
-
Withdraw aliquots at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) and quench them as described in step 4.
-
After quenching, vortex the vials, separate the organic layer, and analyze by GC or HPLC.
-
Determine the concentration of each iodo-methylanisole isomer relative to the internal standard at each time point.
-
Plot the natural logarithm of the concentration of each isomer versus time. The slope of each line will be proportional to the rate constant for that isomer.
-
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
The reactivity of this compound and its positional isomers in palladium-catalyzed cross-coupling reactions is governed by a delicate balance of electronic and steric factors. Based on established principles, it is predicted that isomers with less steric hindrance around the iodine atom and/or those with electron-withdrawing groups in the meta position will exhibit higher reactivity. Conversely, isomers with significant ortho-substitution are expected to be the least reactive. While this guide provides a robust theoretical framework for understanding these differences, empirical validation through competitive kinetic experiments is crucial for obtaining definitive quantitative data. The provided protocol offers a reliable starting point for researchers to conduct such investigations, enabling a more precise understanding and optimization of synthetic routes involving these valuable building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. psecommunity.org [psecommunity.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
Introduction: The Critical Role of Purity in 5-Iodo-2-methylanisole Applications
An Objective Guide to Purity Analysis of 5-Iodo-2-methylanisole: A Comparative Analysis of GC-MS and Alternative Methods
This compound (also known as 4-Iodo-2-methoxytoluene) is a vital building block in the synthesis of complex organic molecules.[1][2] Its applications are prominent in the pharmaceutical industry, where it serves as a key intermediate in the development of novel therapeutic agents, and in the creation of agrochemicals and fine chemicals.[1][2] Given its role in producing materials for human use and consumption, the purity of this compound is not merely a quality metric but a critical parameter that directly impacts the safety, efficacy, and batch-to-batch consistency of the final product.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Method Performance Comparison: GC-MS vs. Alternatives
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and the specific goals of the analysis. For a volatile compound like this compound (Boiling Point: 255.2 °C), Gas Chromatography is the technique of choice.[3] The primary comparison, therefore, lies in the detection method coupled with the GC system.
Table 1: Comparison of Validation Parameters for this compound Purity Analysis
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-UV (Hypothetical) |
| Principle | Separation by volatility/boiling point; detection by mass-to-charge ratio. | Separation by polarity; detection by UV absorbance. |
| Primary Use | Identification and quantification of volatile impurities; structural elucidation. | Purity and impurity profiling for non-volatile or thermally labile compounds. |
| Linearity (R²) | > 0.999[4] | > 0.995[5] |
| Limit of Detection (LOD) | Low ng/g to pg/g level possible, especially in SIM mode. | ~0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | Low ng/g to µg/g level.[6] | ~1.5 µg/mL[5] |
| Accuracy (Recovery %) | 80 - 120% for impurities.[7] | 97 - 103%[5] |
| Precision (RSD %) | ≤ 15% at the LOQ; < 5% for higher concentrations. | < 5%[5] |
| Specificity | High; mass spectra provide a unique fingerprint for identification. | Moderate; potential for co-elution with impurities having similar UV spectra. |
| Typical Application | Ideal for identifying unknown impurities and trace-level genotoxic impurities. | Less suitable for volatile compounds; better for process control of less volatile intermediates. |
The Premier Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands as the gold standard for analyzing volatile and semi-volatile compounds like this compound. Its strength lies in the combination of the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This synergy allows for both the quantification of the main component (assay) and the detection and identification of process-related impurities and degradation products.
Why GC-MS is the Authoritative Method
-
Unambiguous Identification: The mass spectrometer fragments molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for confident identification of impurities by comparing their spectra to established libraries (e.g., NIST). Advanced techniques like high-resolution accurate mass spectrometry (HRAMS) can even provide the elemental composition of an unknown impurity.[8]
-
High Sensitivity: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of the analyte or expected impurities. This drastically reduces background noise and can lower detection limits into the parts-per-billion (ppb) range, which is crucial for controlling potentially genotoxic impurities (PGIs).[6]
-
Robustness: Modern GC-MS systems are highly reliable and, once a method is developed and validated according to ICH guidelines, can be routinely used for quality control.[6][9]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the purity analysis of this compound using GC-MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. americanelements.com [americanelements.com]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Characterization of Impurities in 5-Iodo-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Iodo-2-methylanisole, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Therefore, a robust and comprehensive strategy for the identification, quantification, and control of impurities is not just a regulatory requirement but a scientific necessity.
This guide provides a comparative analysis of various analytical techniques for the characterization of impurities in this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when establishing impurity profiling protocols. The methodologies discussed are grounded in the principles of scientific integrity and are aligned with the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6][7]
The Genesis of Impurities in this compound
Understanding the potential sources of impurities is the first step in developing an effective characterization strategy. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[3][5]
-
Organic Impurities: These can arise from various stages of the manufacturing process.[5]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis of this compound can be carried through to the final product. For instance, the synthesis may involve 2-methylanisole or 5-iodo-2-methylaniline, which could remain as impurities.[8][9][10]
-
By-products: Side reactions occurring during the synthesis can lead to the formation of structurally related impurities. Isomeric impurities, such as other iodo-methylanisole isomers, or products of over-iodination are common possibilities.
-
Degradation Products: this compound may degrade over time due to factors like light, heat, or interaction with other chemicals, leading to the formation of new impurities.
-
-
Inorganic Impurities: These are often introduced from the manufacturing process and can include reagents, catalysts, and heavy metals.[2][5]
-
Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.[5] The ICH Q3C guideline provides a framework for the control of these solvents based on their toxicity.[6]
A Multi-faceted Approach to Impurity Characterization
A single analytical technique is rarely sufficient for comprehensive impurity profiling. A combination of chromatographic and spectroscopic methods is typically employed to separate, identify, and quantify all potential impurities.[11][12][13] The selection of appropriate techniques depends on the nature of the impurity and the required sensitivity and selectivity.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the cornerstone of impurity analysis, enabling the separation of individual components from a complex mixture.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound and its organic impurities.[14][15]
Experimental Protocol: HPLC Method for Impurity Profiling of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol is employed to achieve optimal separation of impurities with varying polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm) is commonly used. A photodiode array (PDA) detector can provide additional spectral information.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., the mobile phase).
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.
Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds, such as residual solvents and certain volatile organic impurities.[12]
Experimental Protocol: GC Method for Residual Solvent Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used. Headspace sampling is often employed to introduce the volatile components into the GC system.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane) is selected based on the target solvents.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate solvents with different boiling points.
-
Sample Preparation: The this compound sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Analysis: The vial is heated to allow the volatile solvents to partition into the headspace, and an aliquot of the headspace gas is injected into the GC. The retention times of the peaks are compared to those of known solvent standards for identification and quantification.
Spectroscopic Techniques: The Key to Structural Elucidation
Once impurities are separated, spectroscopic techniques are employed to determine their chemical structures.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.[15] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their spatial arrangement.[14][15] It is an indispensable tool for the definitive structural elucidation of isolated impurities.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule.[11][16]
Comparison of Analytical Techniques
| Technique | Principle | Primary Application in this compound Analysis | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of known and unknown organic impurities. | Robust, reproducible, and widely available. | Limited structural information. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of MS. | Identification of unknown organic impurities and degradation products.[14] | High sensitivity and provides molecular weight information. | Matrix effects can suppress ionization. |
| GC-FID | Separation of volatile compounds in the gas phase. | Quantification of residual solvents and volatile organic impurities. | High sensitivity for hydrocarbons. | Limited to thermally stable and volatile compounds. |
| GC-MS | Combines the separation power of GC with the detection capabilities of MS. | Identification of volatile and semi-volatile impurities.[12] | Provides both retention time and mass spectral data for confident identification. | Requires derivatization for non-volatile compounds. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Definitive structural elucidation of isolated impurities.[14][15] | Provides unambiguous structural information. | Requires relatively pure and larger amounts of sample. |
Workflow for Impurity Characterization
A logical and systematic workflow is essential for the efficient and accurate characterization of impurities.
Caption: A typical workflow for the characterization of impurities in this compound.
Conclusion
The characterization of impurities in this compound is a critical aspect of ensuring the quality and safety of pharmaceutical products. A comprehensive approach that combines high-performance separation techniques with powerful spectroscopic methods is essential for the successful identification and quantification of all potential impurities. By implementing a robust analytical strategy, researchers and drug developers can meet regulatory expectations and ultimately contribute to the delivery of safe and effective medicines. The continuous evolution of analytical technologies will further enhance the ability to detect and characterize impurities at even lower levels, reinforcing the commitment to pharmaceutical quality.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijdra.com [ijdra.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. tasianinch.com [tasianinch.com]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemscene.com [chemscene.com]
- 10. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]
- 11. rroij.com [rroij.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 5-Iodo-2-methylanisole
Introduction: The Strategic Importance of 5-Iodo-2-methylanisole Functionalization
In the landscape of pharmaceutical and materials science research, this compound stands out as a versatile and strategically important building block. Its substituted anisole framework is a common motif in biologically active molecules, and the presence of an iodine atom provides a reactive handle for derivatization. The carbon-iodine bond is relatively weak, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, enable the precise and efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]
However, the steric hindrance imparted by the ortho-methyl group in this compound presents a distinct challenge. This steric impediment can significantly slow down key steps in the catalytic cycle, particularly the initial oxidative addition of the aryl iodide to the palladium(0) center. Consequently, the choice of palladium catalyst, and more specifically the ligand coordinating to the palladium, is not merely a matter of preference but a critical parameter that dictates the success, efficiency, and scalability of the desired transformation.
This guide provides a comparative analysis of leading palladium catalyst systems for the coupling of this compound. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst selection, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
The Heart of the Matter: A Comparative Analysis of Ligand Classes
The reactivity of a palladium catalyst is almost entirely governed by the electronic and steric properties of its supporting ligands. These ligands modulate the electron density at the metal center and control the accessibility of the coordination sphere, directly influencing the rates of oxidative addition and reductive elimination—the two most crucial steps in most cross-coupling cycles.[3]
First-Generation Phosphine Ligands: The Foundation
Simple, monodentate phosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine were foundational in the development of palladium catalysis. While effective for simple, unhindered aryl halides, they often falter with substrates like this compound. The primary issue is their limited ability to promote the oxidative addition of a sterically encumbered electrophile. Furthermore, at the elevated temperatures often required, these systems can be prone to decomposition.
Bulky, Electron-Rich Monodentate Phosphines (Buchwald Ligands): The Modern Workhorse
The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized the field, enabling the coupling of previously challenging substrates. Ligands such as XPhos, SPhos, and RuPhos are characterized by large, sterically demanding biaryl or dialkylphosphino groups.
-
Expertise & Causality: The steric bulk of these ligands promotes the formation of highly reactive, monoligated Pd(0) species in solution. This low-coordinate species is less sterically hindered and more readily undergoes oxidative addition with the bulky this compound. Simultaneously, their strong electron-donating nature increases the electron density on the palladium center, which further accelerates the rate of oxidative addition and, critically, the final reductive elimination step to release the product and regenerate the catalyst.[4][5] For sterically demanding C-N couplings, these ligands are often the first choice.[4]
N-Heterocyclic Carbenes (NHCs): A Paradigm of Stability and Activity
N-Heterocyclic Carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[6] Unlike phosphines, which are neutral donors, NHCs form an exceptionally strong σ-bond with the palladium center.
-
Expertise & Causality: This robust Pd-NHC bond results in highly stable catalytic complexes that are resistant to decomposition, even at high temperatures.[7][8] This stability can translate to higher turnover numbers (TONs) and applicability under harsher conditions. The strong σ-donating character of NHCs makes the palladium center highly electron-rich, which is beneficial for efficient oxidative addition.[9] For many C-C coupling reactions, NHC-based catalysts can outperform their phosphine counterparts, offering a phosphine-free reaction system.[7][10]
Heterogeneous Catalysts: The "Ligand-Free" Approach
Catalysts like palladium on carbon (Pd/C) are often termed "ligand-free." This is somewhat of a misnomer, as the active species is often believed to be soluble palladium that leaches from the support.[11][12]
-
Trustworthiness & Limitations: While attractive for their low cost and ease of removal via simple filtration, heterogeneous catalysts often require higher temperatures and longer reaction times for hindered substrates.[13][14] Their performance can be inconsistent, and the true catalytic species being homogeneous leached palladium can lead to product contamination.[11] For robust, high-yielding transformations of this compound, particularly in a drug development context where metal contamination is a major concern, well-defined homogeneous catalysts are superior.
Quantitative Performance Data
To provide a clear comparison, the following table summarizes typical performance data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using representative catalyst systems.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 40% | Low yield due to steric hindrance impeding oxidative addition. Catalyst decomposition is likely. |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | > 95% | Excellent performance. The bulky, electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination for the hindered substrate. |
| [Pd(IPr)Cl₂]₂ | K₂CO₃ | Toluene | 110 | 4 | > 92% | High yield and stability. The strong Pd-NHC bond provides a robust catalyst, though slightly higher temperatures may be needed compared to the best phosphine systems. |
| 10% Pd/C | K₂CO₃ | H₂O | 100 | 12 | ~75% | Moderate yield.[15] An economical and "green" option, but suffers from longer reaction times and potential for lower yields and reproducibility issues.[15][16] |
Mechanistic Foundation & Experimental Workflow
A deep understanding of the underlying mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycle for cross-coupling reactions and a standard experimental workflow.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aryl-palladium-NHC complex: efficient phosphine-free catalyst precursors for the carbonylation of aryl iodides with amines or alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. briefs.techconnect.org [briefs.techconnect.org]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Validating the Regiochemistry of the Iodination of 2-Methylanisole: A Comparative Guide
In the landscape of pharmaceutical and materials science, the precise installation of functional groups on aromatic scaffolds is a cornerstone of molecular design. Aryl iodides, in particular, are pivotal intermediates, serving as versatile precursors in a multitude of cross-coupling reactions that form the bedrock of modern organic synthesis. The iodination of substituted anisoles, such as 2-methylanisole, presents a classic case study in electrophilic aromatic substitution, where the interplay of electronic and steric effects dictates the regiochemical outcome. This guide provides an in-depth technical comparison of common iodination methods for 2-methylanisole and delineates robust analytical workflows for the unambiguous validation of the resulting product isomers.
The Underlying Chemistry: Predicting Regioselectivity
The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is governed by the combined directing effects of the existing substituents. In 2-methylanisole, we have two activating, ortho, para-directing groups: a methoxy group (-OCH₃) and a methyl group (-CH₃).
-
Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair from the oxygen atom, which significantly increases electron density at the ortho and para positions.[1]
-
Methyl Group (-CH₃): This is a weakly activating group that operates through an inductive effect, pushing electron density into the ring.[2]
When directing effects are in concert or opposition, the more strongly activating group generally dictates the position of substitution.[3][4] In the case of 2-methylanisole, the methoxy group is the more powerful activating group. Therefore, we can predict the major product of iodination will have the iodine atom at the position para to the strongly directing methoxy group. Steric hindrance from the adjacent methyl group is also expected to disfavor substitution at the ortho position relative to the methoxy group.
Comparative Iodination Protocols
Two prevalent methods for the iodination of activated aromatic rings are the use of N-Iodosuccinimide (NIS) with a catalytic acid and the combination of molecular iodine with an oxidizing agent like periodic acid. Below, we provide detailed protocols for each and compare their performance.
Method 1: N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA)
NIS is a mild and convenient source of electrophilic iodine, often activated by a catalytic amount of a strong acid.[5][6] This method is known for its high regioselectivity and generally clean reaction profiles.[7]
Experimental Protocol:
-
To a solution of 2-methylanisole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Iodine and Periodic Acid (H₅IO₆)
This classical method utilizes molecular iodine in the presence of a strong oxidizing agent, such as periodic acid or iodic acid, to continuously generate the electrophilic iodine species in situ.[8][9]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methylanisole (1.0 mmol) in a mixture of acetic acid (8 mL) and water (2 mL).
-
Add molecular iodine (0.5 mmol) and periodic acid (H₅IO₆, 0.2 mmol).
-
Heat the reaction mixture to 70°C and stir for the time indicated by TLC monitoring.
-
After cooling to room temperature, pour the mixture into water and decolorize with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography.
Performance Comparison
| Method | Iodinating Agent | Catalyst/Oxidant | Temperature | Typical Yield | Regioselectivity (para:ortho) | Notes |
| 1 | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Room Temp. | High | >95:5 | Mild conditions, easy workup.[10][11] |
| 2 | Iodine (I₂) | Periodic Acid (H₅IO₆) | 70°C | Good to High | Variable | Harsher conditions, potential for side reactions.[8] |
Unambiguous Validation of Regiochemistry
The critical step after synthesis is the rigorous confirmation of the product's structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides the most definitive evidence for the regiochemistry of the iodination product.
1H NMR Spectroscopy
Proton NMR is the first line of analysis. The substitution pattern on the aromatic ring gives rise to characteristic splitting patterns and chemical shifts for the aromatic protons. For the expected major product, 4-iodo-2-methylanisole, the aromatic region of the ¹H NMR spectrum will show three distinct signals.
13C NMR Spectroscopy
Carbon NMR provides complementary information. The number of signals in the aromatic region of the ¹³C NMR spectrum can help confirm the symmetry of the product. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.
Nuclear Overhauser Effect Spectroscopy (NOESY)
For unambiguous proof of regiochemistry, 2D NOESY is an invaluable tool.[12][13] This technique detects through-space correlations between protons that are in close proximity.[14][15][16] In our case, a NOESY experiment on the major iodination product will show a correlation between the protons of the methyl group and the adjacent aromatic proton. This definitively confirms the iodine is at the C4 position, para to the methoxy group.
Workflow for Spectroscopic Validation
Caption: Workflow for the validation of iodination regiochemistry.
Conclusion
The iodination of 2-methylanisole serves as an excellent model for understanding and controlling regioselectivity in electrophilic aromatic substitution. While both NIS/TFA and I₂/H₅IO₆ are effective methods, the NIS-based procedure offers milder conditions and often superior regioselectivity. The definitive validation of the major product, 4-iodo-2-methylanisole, is best achieved through a comprehensive analysis of ¹H, ¹³C, and NOESY NMR data. This multi-faceted approach ensures the scientific integrity of the results and provides researchers with the confidence needed for subsequent synthetic transformations.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. youtube.com [youtube.com]
- 4. chegg.com [chegg.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Iodo-2-methylanisole
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Iodo-2-methylanisole, a halogenated aromatic compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The causality behind each step is explained to foster a culture of safety and informed decision-making within the research community.
Hazard Profile of this compound
Understanding the inherent risks of a substance is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structural class as a halogenated aromatic compound allows for an informed assessment of its potential hazards. This assessment is based on data from structurally similar chemicals and general principles for this compound class.[1][2]
Key Potential Hazards:
-
Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Environmental Hazard: These compounds are often toxic to aquatic life, with potentially long-lasting effects, mandating that they are not released into the environment.[3][4]
-
Combustibility: While not always highly flammable, many aromatic compounds are combustible liquids.[3]
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, inhaled, or in contact with skin.[3] | Avoid direct contact and work in a well-ventilated fume hood. |
| Skin & Eye Irritation | Can cause significant irritation or damage upon contact.[5] | Wear appropriate gloves and chemical splash goggles. |
| Aquatic Toxicity | Poses a danger to environmental ecosystems.[4] | Prevent any release into drains or waterways. |
| Regulatory Classification | Classified as a halogenated organic compound. | Must be segregated as regulated hazardous waste.[1][6] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling and disposing of this compound. The equipment listed below serves as the primary barrier between the researcher and potential exposure.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of properly after handling.[8]
-
Body Protection: A standard laboratory coat must be worn to protect against splashes.
-
Work Area: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1]
The Core Directive: Segregation of Halogenated Waste
The single most critical principle in the disposal of this compound is its strict segregation as halogenated organic waste .
Causality: Mixing halogenated and non-halogenated waste streams is a frequent and costly error in laboratory waste management.[9] Disposal facilities often use different processes for these two categories. Halogenated compounds, like this compound, typically require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[4] Contaminating a large volume of non-halogenated solvent waste (which might be recycled or fuel-blended) with a small amount of halogenated material forces the entire container to be treated via the more complex and expensive incineration process.[9][10]
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
Step 1: Container Preparation
-
Select an Appropriate Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be made of a material compatible with halogenated aromatic compounds (e.g., polyethylene or glass) and have a secure, screw-top lid.[9]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[10] Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent. It is critical to list all components if it is a mixed waste stream.[11] Do not use abbreviations or chemical formulas.[11]
Step 2: Waste Collection This entire step must be performed in a chemical fume hood.
-
Unused or Surplus Chemical: If disposing of the original product, carefully transfer it into the designated halogenated waste container.[8] Do not dispose of it down the drain.[3]
-
Contaminated Labware and Solids: Any items grossly contaminated with this compound (e.g., pipette tips, weigh boats, gloves, silica gel) should be placed directly into the solid halogenated waste container.
-
Contaminated Rinsate: When cleaning glassware that contained this compound, perform an initial rinse with a small amount of a suitable solvent (e.g., acetone). This initial rinsate is considered hazardous and MUST be collected in the liquid halogenated waste container.[1] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional policy.
Step 3: Container Management and Storage
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[9][11] This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills during transport.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[10] This area should be clearly marked, and the container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full, arrange for its disposal through your institution's EHS office.[1] Follow their specific procedures for requesting a waste pickup.
-
Documentation: Ensure all paperwork associated with the hazardous waste pickup is completed accurately.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources: If the material is flammable, remove all nearby sources of ignition.[12]
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors are present.
-
Contain and Absorb: For small spills, contain the liquid and absorb it with an inert material such as sand, vermiculite, or a commercial spill absorbent.[5][13] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[5][13] Label the container as "Spill Debris containing this compound" and dispose of it following the protocol in Section 4.
-
Decontaminate: Clean the spill area thoroughly.
Operational Flowchart for Waste Handling
Caption: Step-by-step operational plan for laboratory-level waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pfw.edu [pfw.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
